Solcitinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[5-[4-(3,3-dimethylazetidine-1-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-22(2)12-26(13-22)20(29)16-10-6-14(7-11-16)17-4-3-5-18-23-21(25-27(17)18)24-19(28)15-8-9-15/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYACSQFXVMWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)NC(=O)C5CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206163-45-2 | |
| Record name | Solcitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206163452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SOLCITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V7GQ1260K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Solcitinib (GSK-2586184): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solcitinib (GSK-2586184), a potent and selective Janus kinase 1 (JAK1) inhibitor, represents a significant advancement in the targeted therapy of autoimmune and inflammatory diseases. Developed through a collaboration between Galapagos NV and GlaxoSmithKline, this compound has been investigated in clinical trials for conditions including psoriasis, systemic lupus erythematosus, and ulcerative colitis. This technical guide provides an in-depth overview of the discovery, mechanism of action, and a detailed, plausible synthetic route for this compound. It includes a compilation of its inhibitory activity, experimental protocols for key assays, and visualizations of the relevant biological pathways and discovery workflow.
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of the JAK-STAT signaling pathway. This pathway transduces signals for a wide array of cytokines, interferons, and growth factors that are pivotal in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of numerous autoimmune and inflammatory disorders.
This compound (also known as GLPG-0778 and GSK-2586184) is an orally active, competitive, and selective inhibitor of JAK1.[1][2][3] By selectively targeting JAK1, this compound aims to provide therapeutic benefits while potentially mitigating side effects associated with the inhibition of other JAK isoforms, such as the hematological effects linked to JAK2 inhibition.[4][5]
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the JAK1 enzyme, thereby blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This interruption of the JAK-STAT signaling cascade prevents the translocation of STAT dimers to the nucleus and the subsequent transcription of pro-inflammatory genes.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors for target genes. This compound, by inhibiting JAK1, effectively blocks these downstream events.
Figure 1: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Discovery of this compound
This compound was discovered and developed as part of a strategic alliance between Galapagos NV and GlaxoSmithKline focused on inflammatory diseases.[1] The discovery process leveraged Galapagos' proprietary target discovery platform, which utilizes primary human cells and adenoviral vectors to identify and validate novel drug targets.
Drug Discovery Workflow
The discovery of a selective JAK1 inhibitor like this compound likely followed a structured workflow, from initial target identification to the selection of a clinical candidate.
Figure 2: A representative workflow for the discovery of this compound.
Quantitative Data
This compound has demonstrated high potency for JAK1 and selectivity over other JAK family members in biochemical assays.
| Parameter | JAK1 | JAK2 | JAK3 | TYK2 | Reference |
| IC50 (nM) | 9.8 | 107.8 | 539 | 225.4 | [1][3] |
| Selectivity (fold vs. JAK1) | - | 11 | 55 | 23 | [1][3] |
Table 1: In vitro inhibitory activity and selectivity of this compound against JAK kinases.
Synthesis of this compound
The chemical synthesis of this compound, N-(5-(4-(3,3-dimethylazetidine-1-carbonyl)phenyl)-[1][2][6]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide, can be accomplished through a multi-step process. A plausible synthetic route involves the preparation of two key intermediates followed by a Suzuki coupling reaction.
Synthesis of Intermediate 1: N-(5-bromo-[1][2][6]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide
Step 1: Synthesis of 5-bromo-[1][2][6]triazolo[1,5-a]pyridin-2-amine
This intermediate can be synthesized from 6-bromopyridin-2-amine through a series of reactions to form the triazolopyridine core.
Step 2: Acylation of the 2-amino group
The 2-amino group of 5-bromo-[1][2][6]triazolo[1,5-a]pyridin-2-amine is then acylated with cyclopropanecarbonyl chloride to yield the first key intermediate.
Synthesis of Intermediate 2: (4-(3,3-dimethylazetidine-1-carbonyl)phenyl)boronic acid
Step 1: Amide coupling
4-Carboxyphenylboronic acid is coupled with 3,3-dimethylazetidine using a suitable coupling agent to form the amide bond.
Final Step: Suzuki Coupling
The final step involves a palladium-catalyzed Suzuki cross-coupling reaction between N-(5-bromo-[1][2][6]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide and (4-(3,3-dimethylazetidine-1-carbonyl)phenyl)boronic acid to yield this compound.
Figure 3: Plausible synthetic route for this compound.
Experimental Protocols
General Protocol for JAK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a representative method for determining the inhibitory constant (IC50) of a compound against a kinase.
-
Reagents and Materials:
-
JAK1, JAK2, JAK3, or TYK2 kinase (recombinant)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer)
-
Test compound (this compound)
-
Assay buffer
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, Eu-labeled antibody, and the Alexa Fluor™ 647-labeled tracer.
-
Add the diluted this compound or DMSO (for control wells).
-
Add the specific JAK kinase to initiate the binding reaction.
-
Incubate the plate at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission from the europium donor (620 nm) and the Alexa Fluor™ 647 acceptor (665 nm) are measured.
-
The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated.
-
The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound (GSK-2586184) is a potent and selective JAK1 inhibitor that has emerged from a targeted drug discovery program. Its mechanism of action, centered on the inhibition of the JAK1-STAT signaling pathway, provides a sound rationale for its investigation in a range of autoimmune and inflammatory diseases. The synthetic route outlined in this guide, while plausible, represents a potential pathway to this complex molecule. The quantitative data on its inhibitory activity underscore its selectivity for JAK1. This technical guide provides a comprehensive overview for researchers and professionals in the field of drug development, consolidating key information on the discovery and synthesis of this promising therapeutic agent.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Solcitinib
Introduction
This compound, also known as GSK2586184 and GLPG0778, is an orally active, small molecule inhibitor of Janus kinase 1 (JAK1)[1][2]. As a selective immunomodulator, it was developed to target the JAK-STAT signaling pathway, which is crucial for mediating the effects of numerous cytokines involved in immune responses and inflammation[3][4]. This compound has been investigated for the treatment of several autoimmune and inflammatory diseases, including moderate-to-severe plaque-type psoriasis, systemic lupus erythematosus (SLE), and ulcerative colitis (UC)[1][2][5]. This document provides a comprehensive overview of its pharmacodynamic and pharmacokinetic properties, supported by data from preclinical and clinical studies.
Pharmacodynamics
The pharmacodynamic profile of this compound is characterized by its selective inhibition of JAK1, leading to the modulation of inflammatory cytokine signaling.
Mechanism of Action
This compound is a competitive and potent inhibitor of JAK1[1]. The Janus kinase family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a critical role in transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus[6][7]. This signal transduction occurs via the JAK-STAT pathway[4].
Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate each other, as well as the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The JAKs then phosphorylate the STATs, which subsequently dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune cell function[4][8].
By selectively inhibiting JAK1, this compound blocks the signaling of multiple pro-inflammatory cytokines that are dependent on this enzyme, thereby reducing the inflammatory response. Its selectivity is a key feature, aiming to minimize off-target effects that could arise from inhibiting other JAK isoforms, such as JAK2-mediated effects on hematopoiesis[9][10].
In Vitro Activity and Selectivity
This compound demonstrates high potency for JAK1 with significant selectivity over other JAK family members. This selectivity profile is crucial for its therapeutic action and safety.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity Fold vs. JAK1 |
|---|---|---|
| JAK1 | 9.8 | - |
| JAK2 | 107.8 | 11-fold |
| JAK3 | 539 | 55-fold |
| TYK2 | 225.4 | 23-fold |
Source: Data compiled from multiple sources indicating an IC50 of 8-9.8 nM for JAK1 and selectivity folds.[1][2][11][12]
Clinical Pharmacodynamics
Clinical studies have evaluated the pharmacodynamic effects of this compound in patient populations.
-
Psoriasis: In a Phase IIa study involving patients with moderate-to-severe psoriasis, treatment with this compound resulted in differential gene expression in involved skin after two weeks, indicating target engagement and modulation of inflammatory pathways within the skin lesions[13].
-
Systemic Lupus Erythematosus (SLE): A study in SLE patients aimed to assess the effect of this compound on interferon-mediated messenger RNA transcription. However, at an interim analysis, the drug showed no significant effect on the expression of these interferon biomarkers, which led to the study being declared futile[14].
Pharmacokinetics
This compound is an orally administered agent[15]. While detailed pharmacokinetic parameters such as Tmax, half-life, and clearance are not extensively published in the available literature, clinical trial data provide insights into its dose-response relationship and effective delivery.
Dose-Response Relationship
A Phase IIa study in psoriasis patients demonstrated a clear dose-dependent clinical response. Higher doses of this compound were associated with greater efficacy in reducing the Psoriasis Area and Severity Index (PASI) score[13][15].
Table 2: Dose-Dependent Efficacy of this compound in Psoriasis (Week 12)
| Treatment Group (Twice Daily) | PASI 75 Response Rate |
|---|---|
| Placebo | 0% |
| This compound 100 mg | 13% |
| This compound 200 mg | 25% |
| This compound 400 mg | 57% |
Source: Data from the Phase IIa randomized, placebo-controlled study (NCT01782664).[13][15]
In a small study of two patients with ulcerative colitis, serum concentrations of this compound collected at various time points indicated effective oral delivery of the drug[10].
Clinical Development and Safety
This compound has been evaluated in several clinical trials for different inflammatory conditions. Its development has been halted for some indications due to safety concerns and lack of efficacy[8][16].
-
Psoriasis (NCT01782664): A Phase IIa study showed that 12 weeks of treatment with this compound resulted in clinical improvement and was generally well-tolerated in patients with moderate-to-severe plaque psoriasis[13]. The most significant improvements were seen at the 400 mg twice-daily dose[13][15][16].
-
Systemic Lupus Erythematosus (NCT01777256): This study was halted prematurely. An interim analysis showed a lack of efficacy based on pharmacodynamic biomarker data[14]. Subsequently, significant safety issues were identified, including elevated liver enzymes in six patients, with one confirmed and one suspected case of Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS)[8][14].
-
Ulcerative Colitis (NCT02000453): An open-label study designed for 15 patients was discontinued after enrolling only two participants due to the safety concerns that emerged from the parallel SLE trial[5][9]. Despite the early termination, the two treated patients showed clinical and endoscopic responses, suggesting potential efficacy for this indication[9][10].
Safety Profile
The overall incidence of adverse events (AEs) in the psoriasis trial was similar across treatment groups, with no clear dose-dependent relationship[13]. However, serious adverse events (SAEs) reported across different studies have been a significant concern and led to the cessation of its development for certain indications.
Table 3: Notable Serious Adverse Events Associated with this compound
| Adverse Event | Study Indication | Reference |
|---|---|---|
| Elevated Liver Enzymes | Systemic Lupus Erythematosus | [8][14] |
| DRESS Syndrome | Systemic Lupus Erythematosus | [8][14] |
| Ureteral Calculus | Psoriasis | [17] |
| Severe Thrombocytopenia | Psoriasis |[17] |
Experimental Protocols
Detailed methodologies from key experiments provide context for the interpretation of the presented data.
In Vitro Kinase Inhibition Assay (General Protocol)
To determine the IC50 values for JAK enzymes, a standard in vitro kinase assay is typically performed.
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used. A generic peptide substrate for tyrosine kinases is prepared in an assay buffer.
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture containing the specific JAK enzyme, the peptide substrate, and the diluted this compound or DMSO control. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using a fluorescence-based method or radiometric assay (e.g., using ³³P-ATP).
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, is then determined by fitting the data to a four-parameter logistic curve.
Phase IIa Psoriasis Clinical Trial (NCT01782664) Methodology
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study[13].
-
Patient Population: 60 adult patients with moderate-to-severe chronic plaque-type psoriasis[13].
-
Treatment Arms: Patients were randomized to receive placebo or this compound at doses of 100 mg, 200 mg, or 400 mg, administered orally twice daily for 12 weeks[13][15]. An additional small, open-label cohort of eight patients received 400 mg twice daily to explore gene expression[13].
-
Primary Endpoint: The primary outcome was the Psoriasis Area and Severity Index (PASI) score, specifically the proportion of patients achieving a 75% reduction from baseline (PASI 75) at week 12[13].
-
Secondary Endpoints: Included assessments of itch, quality of life, and safety[13].
-
Pharmacodynamic Analysis: Skin biopsies were taken from a subset of patients at baseline and after 2 weeks of treatment to analyze differential gene expression[13].
Pharmacodynamic Assessment in SLE Trial (NCT01777256) Methodology
-
Study Design: An adaptive, randomized, double-blind, placebo-controlled study[14].
-
Patient Population: Adults with systemic lupus erythematosus[14].
-
Treatment Arms: Patients received oral this compound (50-400 mg) or placebo twice daily for 12 weeks[14].
-
Primary Pharmacodynamic Endpoint: The primary endpoint was the change over time in the expression of interferon-mediated messenger RNA (mRNA) transcripts in whole blood[14].
-
Methodology:
-
Sample Collection: Whole blood samples were collected from patients at baseline and at specified time points during treatment.
-
RNA Extraction: Total RNA was extracted from the blood samples.
-
Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) or microarray analysis was used to measure the expression levels of a pre-defined panel of interferon-inducible genes.
-
Data Analysis: The change in the mean expression of these transcriptional biomarkers from baseline was calculated for each treatment group and compared with placebo to determine the pharmacodynamic effect of this compound[14].
-
Visualizations
Diagrams illustrating key pathways and workflows related to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dermnetnz.org [dermnetnz.org]
- 8. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK2586184, a JAK1 selective inhibitor, in two patients with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Investigation of selective JAK1 inhibitor GSK2586184 for the treatment of psoriasis in a randomized placebo-controlled phase IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety, tolerability, efficacy and pharmacodynamics of the selective JAK1 inhibitor GSK2586184 in patients with systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Systemic Treatment of Psoriasis with JAK Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Solcitinib: A Technical Guide to On-Target and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solcitinib (also known as GLPG0778 and GSK2586184) is a potent and selective, orally active inhibitor of Janus kinase 1 (JAK1).[1] As a member of the JAK inhibitor (jakinib) class of drugs, this compound modulates the signaling of various cytokines involved in immune and inflammatory responses by blocking the JAK-STAT pathway.[2] This technical guide provides an in-depth overview of the known targets of this compound, its mechanism of action, and its observed off-target effects. The information is compiled from publicly available preclinical and clinical data.
On-Target Activity and Potency
This compound's primary therapeutic effect is derived from its potent inhibition of JAK1.
Biochemical Potency and Selectivity
This compound is a highly potent inhibitor of JAK1 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity for JAK1 over other members of the Janus kinase family is a key characteristic.
| Target | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 9.8 | - |
| JAK2 | 107.8 | 11-fold |
| JAK3 | 539 | 55-fold |
| TYK2 | 225.4 | 23-fold |
| Data compiled from MedchemExpress.[1] |
Mechanism of Action: The JAK-STAT Pathway
This compound exerts its immunomodulatory effects by competitively inhibiting the ATP-binding site of JAK1. This prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for the downstream signaling of numerous pro-inflammatory cytokines.
References
The Role of Janus Kinase 1 (JAK1) in Preclinical Models of Autoimmune Disease: A Technical Guide
Introduction
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical intracellular signaling cascade that translates extracellular cytokine signals into transcriptional responses, governing fundamental cellular processes such as proliferation, differentiation, and immune modulation.[1][2][3] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[1][2][3] JAK1, in particular, is a central mediator for numerous pro-inflammatory cytokines implicated in the pathogenesis of a wide range of autoimmune and inflammatory diseases.[3][4][5] It pairs with other JAK family members to transduce signals for cytokines that are pivotal in driving the aberrant immune responses characteristic of these disorders.[4][6] This technical guide provides an in-depth exploration of the role of JAK1 in key preclinical models of autoimmune diseases, offering detailed experimental protocols, quantitative data from therapeutic intervention studies, and visualizations of the core signaling pathways and experimental workflows.
The JAK1 Signaling Pathway
JAK1 is essential for signaling through multiple cytokine receptors, including those for the common gamma chain (γc) family (e.g., IL-2, IL-4, IL-7, IL-9, IL-15), the gp130 family (e.g., IL-6, IL-11), and interferons (IFNs).[4][5][7] The canonical JAK1 signaling cascade is initiated when a cytokine binds to its cognate receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-activation via phosphorylation. Activated JAKs, including JAK1, then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins.[6] Upon recruitment, STATs are themselves phosphorylated by JAKs, causing them to detach from the receptor, form homo- or heterodimers, and translocate to the nucleus where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[6][8]
Caption: Canonical JAK1 signaling pathway from cytokine binding to gene transcription.
Role of JAK1 in Rheumatoid Arthritis (RA) Models
The collagen-induced arthritis (CIA) model in mice is the most widely used preclinical model for human rheumatoid arthritis, sharing key pathological and immunological features.[9][10] The model is induced by immunization with type II collagen, leading to an autoimmune response characterized by synovial inflammation, cartilage destruction, and bone erosion.
JAK1 in CIA Pathogenesis: JAK1 is critically involved in mediating the signals of several pro-inflammatory cytokines central to RA, such as IL-6.[5] Studies utilizing selective JAK1 inhibitors in the CIA model have demonstrated their efficacy in reducing disease severity.[11][12] Inhibition of JAK1 leads to decreased paw swelling, reduced inflammatory cell infiltration into the joints, and protection against bone and cartilage damage.[6][12]
Quantitative Data: Efficacy of JAK1 Inhibitors in the CIA Model
| Inhibitor (Selectivity) | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Upadacitinib (JAK1) | Mouse CIA | Not specified | Alleviated paw swelling and histological severity. | [11] |
| Filgotinib (JAK1) | Rodent CIA | Not specified | Reduced paw swelling, cartilage and bone degradation, and lowered pro-inflammatory cytokine levels. | [12] |
| LW402 (JAK1) | Mouse CIA | Not specified | Effectively eased disease symptoms. | [13] |
| INCB028050 (JAK1/2) | Rat Adjuvant Arthritis | Not specified | Improved clinical, histologic, and radiographic signs of disease. | [14] |
| Baricitinib (JAK1/2) | Mouse Arthritis Model | Not specified | Alleviated inflammatory and neuropathic pain through modulation of IL-6/JAK/STAT3 signaling. | [5] |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes a standard method for inducing CIA in genetically susceptible DBA/1 mice.[9][10][15]
-
Animal Selection: Use male DBA/1 mice, 7-8 weeks of age, as they are highly susceptible to CIA.[9][15]
-
Reagent Preparation:
-
Type II Collagen (CII) Solution: Dissolve bovine or chicken type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL. Keep on ice to prevent denaturation.[9]
-
Complete Freund's Adjuvant (CFA): Prepare CFA containing 2 mg/mL of Mycobacterium tuberculosis.[15]
-
Emulsion: Prepare a stable emulsion by mixing equal volumes of the CII solution and CFA. Homogenize the mixture using two glass syringes connected by a 3-way stopcock until a thick, stable emulsion is formed (a drop should not disperse in water). Keep the emulsion cool in an ice water bath during preparation.[9]
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail. This delivers 100 µg of type II collagen.[16]
-
-
Booster Immunization (Day 21):
-
Monitoring and Evaluation:
-
Begin monitoring for signs of arthritis around day 21. Arthritis typically develops between days 28-35.[9][10]
-
Score the mice 3-4 times per week for signs of arthritis (redness, swelling) in each paw. A common scoring system is 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema, 4 = maximal inflammation with joint rigidity. The maximum score per mouse is 16.[9]
-
Continue monitoring until the experimental endpoint (typically days 42-56).[15]
-
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Role of JAK1 in Systemic Lupus Erythematosus (SLE) Models
Spontaneous mouse models like the NZB/W F1 and MRL/lpr strains are instrumental in studying SLE, a systemic autoimmune disease. These models develop pathologies that closely resemble human lupus, including autoantibody production, immune complex deposition, and organ damage, particularly lupus nephritis (LN).[17][18]
JAK1 in SLE Pathogenesis: JAK1 mediates signaling for key cytokines in SLE pathogenesis, including type I interferons (IFN-α/β), IFN-γ, and IL-6.[4] Therapeutic inhibition of JAK1 in lupus-prone mice has shown significant efficacy. Treatment with a selective JAK1 inhibitor prevented the development of proteinuria, reversed established severe proteinuria, restored salivary gland function, and reduced kidney inflammation.[4][19] These effects are long-lasting, persisting even after treatment cessation.[4][19]
Quantitative Data: Efficacy of JAK1 Inhibitors in the NZB/W F1 Lupus Model
| Inhibitor (Selectivity) | Animal Model | Treatment Schedule | Key Outcomes | Reference |
| ABT-317 (JAK1) | NZB/W F1 Mice | Prophylactic | Prevented development of proteinuria; prevented disease for up to two months post-treatment. | [4][19] |
| ABT-317 (JAK1) | NZB/W F1 Mice | Therapeutic | Quickly reversed severe proteinuria; restored saliva production; diminished kidney and salivary gland inflammation. | [4][19] |
Experimental Protocol: MRL/lpr Spontaneous Lupus Model
The MRL/lpr mouse has a spontaneous mutation in the Fas gene, leading to defective lymphocyte apoptosis and the development of a severe lupus-like syndrome.[18]
-
Animal Model: Use female MRL/lpr mice. Disease onset is spontaneous.[18]
-
Timeline:
-
8 weeks of age: Autoantibodies (e.g., anti-dsDNA) become detectable.[18]
-
10-12 weeks of age: Onset of systemic autoimmunity, glomerulonephritis, and arthritis begins.[17] This is a typical time to begin therapeutic treatment.[18]
-
16-30 weeks of age: Extensive and severe kidney pathology is present.[18]
-
-
Monitoring and Evaluation:
-
Proteinuria: Monitor weekly or bi-weekly as an indicator of kidney damage.
-
Body Weight: Record weekly.
-
Serology: Collect blood periodically to measure serum levels of anti-dsDNA antibodies and total IgG by ELISA.[17]
-
Clinical Signs: Observe for signs of arthritis and skin lesions.
-
-
Endpoint Analysis:
-
The typical study endpoint is around 19-20 weeks of age when untreated mice develop significant pathology.[18]
-
Organ Weights: Measure spleen and lymph node weights (as indicators of lymphadenopathy) and kidney weight.[17][18]
-
Histopathology: Perform histological analysis of the kidneys to assess glomerulonephritis, interstitial nephritis, and vasculitis.[18]
-
Flow Cytometry: Analyze lymphocyte populations in the spleen and lymph nodes.[17]
-
Caption: Experimental workflow for the MRL/lpr spontaneous model of SLE.
Role of JAK1 in Multiple Sclerosis (MS) Models
Experimental Autoimmune Encephalomyelitis (EAE) is the most common animal model for human multiple sclerosis.[20][21] It is an inflammatory demyelinating disease of the central nervous system (CNS) mediated by myelin-specific CD4+ T cells, particularly Th1 and Th17 cells.[22][23]
JAK1 in EAE Pathogenesis: Many of the key cytokines that drive EAE pathogenesis, including IL-6, IL-23, and IFN-γ, require JAK1 for signal transduction.[24] These cytokines are essential for the differentiation of pathogenic Th1 and Th17 cells.[25] JAK inhibition in EAE models prevents the infiltration of inflammatory monocytes into the CNS, decreases the proportion of pathogenic T cells, and reduces the production of pro-inflammatory cytokines, leading to a significant amelioration of clinical symptoms.[22][25]
Quantitative Data: Efficacy of JAK1 Inhibitors in the EAE Model
| Inhibitor (Selectivity) | Animal Model | Treatment Schedule | Key Outcomes | Reference |
| Baricitinib (JAK1/2) | Mouse EAE | Administered at disease onset | Delayed onset time, decreased clinical symptom severity, shortened disease duration, alleviated demyelination and immune cell infiltration. | [25] |
| Pan-JAK Inhibitor | Mouse EAE | Not specified | Prevented CNS-infiltrating monocytes; decreased GM-CSF+CD4+ T cells. | [22] |
Experimental Protocol: MOG-Induced EAE in C57BL/6 Mice
This protocol describes the active induction of EAE in C57BL/6 mice, which typically results in a chronic disease course.[20][21]
-
Animal Selection: Use female C57BL/6 mice, 9-13 weeks of age.[20]
-
Reagent Preparation:
-
Antigen: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅).
-
Emulsion: Emulsify MOG₃₅₋₅₅ in Complete Freund's Adjuvant (CFA).
-
Pertussis Toxin (PTX): Prepare PTX in phosphate-buffered saline (PBS).
-
-
Immunization (Day 0):
-
Second PTX Injection (Day 1 or 2):
-
Monitoring and Evaluation:
-
Begin daily monitoring for clinical signs of EAE around day 7 post-immunization. Onset typically occurs between days 9-14.[20][27]
-
Score mice daily using a standard EAE scoring scale: 0 = normal; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund/death.[23]
-
Monitor body weight daily.
-
-
Endpoint Analysis:
Caption: Experimental workflow for the MOG-induced EAE model of multiple sclerosis.
Role of JAK1 in Inflammatory Bowel Disease (IBD) Models
Chemically induced colitis, most commonly using dextran sulfate sodium (DSS), is a widely used and reproducible model for studying IBD, particularly ulcerative colitis.[28][29] DSS is toxic to colonic epithelial cells, disrupting the intestinal barrier and leading to an acute inflammatory response.[29]
JAK1 in IBD Pathogenesis: The dysregulation of cytokine signaling is central to IBD, and JAK1 is a key transducer for many of these cytokines.[30] Inhibition of the JAK1/STAT1 pathway has been shown to induce a switch in macrophages from a pro-inflammatory M1-like phenotype to an anti-inflammatory M2-like phenotype, which can accelerate recovery in DSS colitis models.[31][32] Studies show that JAK1 inhibitors can ameliorate weight loss and reduce disease activity during the recovery phase of DSS-induced colitis.[31][33]
Quantitative Data: Efficacy of JAK1 Inhibitors in the DSS Colitis Model
| Inhibitor (Selectivity) | Animal Model | Treatment Schedule | Key Outcomes | Reference |
| GLPG0634 (Filgotinib) (JAK1) | Mouse DSS Colitis | Not specified | Showed strong activity in the model. | [33] |
| Selective JAK1 inhibitor | Mouse DSS Colitis (acute rescue) | During recovery phase | Ameliorated recovery from weight loss and disease activity at the highest dose. | [31] |
| Tofacitinib (Pan-JAK) | Mouse DSS Colitis (acute rescue) | During recovery phase | Ameliorated recovery from weight loss and disease activity at the highest dose. | [31] |
Experimental Protocol: Acute DSS-Induced Colitis
This protocol describes a standard method for inducing acute colitis in mice.[28][34]
-
Animal Selection: Use C57BL/6 mice, weighing approximately 20g.[35]
-
Baseline Measurements (Day 0): Individually tag and weigh all mice before starting treatment.[35]
-
DSS Administration:
-
Prepare a 2.5-5% (w/v) solution of DSS in autoclaved drinking water. The concentration can be adjusted to modulate disease severity.[28][34]
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[28][36] Control mice receive regular autoclaved drinking water.
-
Replace the DSS solution every 2 days with a freshly prepared solution.[35]
-
-
Monitoring and Evaluation (Daily):
-
Body Weight: Record the weight of each mouse daily. Weight loss of 5-10% is expected.[34]
-
Stool Consistency: Score for changes from normal pellets to loose stools or diarrhea.
-
Fecal Blood: Check for the presence of blood in the stool or at the anus.
-
Disease Activity Index (DAI): Calculate a composite DAI score based on weight loss, stool consistency, and fecal bleeding.
-
-
Endpoint Analysis (Day 5-7):
-
Euthanize mice.
-
Colon Length: Excise the colon from the cecum to the anus and measure its length. Colon shortening is a key indicator of inflammation.[34][35]
-
Histopathology: Take sections of the colon for formalin fixation, paraffin embedding, and H&E staining to score for histological damage, including ulceration and inflammatory cell infiltration.[34][35]
-
Myeloperoxidase (MPO) Assay: Use colonic tissue to measure MPO activity as a quantitative marker of neutrophil infiltration.[34]
-
Cytokine Analysis: Snap-freeze colonic tissue for RNA or protein extraction to measure the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[35]
-
Caption: Experimental workflow for the Dextran Sulfate Sodium (DSS) colitis model.
Conclusion
JAK1 stands out as a pivotal node in the signaling networks that drive the pathogenesis of multiple autoimmune diseases. Its essential role in transducing signals for a host of pro-inflammatory cytokines has been consistently demonstrated across a range of preclinical models, including those for rheumatoid arthritis, systemic lupus erythematosus, multiple sclerosis, and inflammatory bowel disease. The significant therapeutic efficacy observed with selective JAK1 inhibitors in these models—evidenced by the amelioration of clinical symptoms, reduction of inflammatory markers, and prevention of tissue damage—underscores the potential of targeting JAK1 as a highly effective strategy for the treatment of human autoimmune disorders. The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the role of JAK1 and evaluate novel therapeutic agents in this critical pathway.
References
- 1. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]
- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 3. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic JAK1 Inhibition Reverses Lupus Nephritis in a Mouse Model and Demonstrates Transcriptional Changes Consistent With Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
- 10. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. researchgate.net [researchgate.net]
- 17. MRL/lpr Mouse Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 19. Therapeutic JAK1 Inhibition Reverses Lupus Nephritis in a Mouse Model and Demonstrates Transcriptional Changes Consistent With Human Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 21. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. JAK inhibition ameliorated experimental autoimmune encephalomyelitis by blocking GM-CSF-driven inflammatory signature of monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. redoxis.se [redoxis.se]
- 24. Involvement of the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway in Multiple Sclerosis and the Animal Model of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. Generating EAE Mouse Models of Multiple Sclerosis | Taconic Biosciences [taconic.com]
- 28. Frontiers | In Vivo and In Vitro Study on the Efficacy of Terpinen-4-ol in Dextran Sulfate Sodium-Induced Mice Experimental Colitis [frontiersin.org]
- 29. mpbio.com [mpbio.com]
- 30. tandfonline.com [tandfonline.com]
- 31. researchgate.net [researchgate.net]
- 32. Differential regulation of JAK/STAT-signaling in patients with ulcerative colitis and Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 33. academic.oup.com [academic.oup.com]
- 34. socmucimm.org [socmucimm.org]
- 35. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 36. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Solcitinib In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solcitinib (also known as GLPG0778 and GSK2586184) is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway.[1][2][3] This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, playing a significant role in immunity, cell proliferation, and differentiation.[4][5][6][7] Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune diseases.[7][8][9] this compound's selective inhibition of JAK1 makes it a valuable tool for studying the specific roles of this kinase and a potential therapeutic agent for related disorders.[2][10]
These application notes provide a detailed protocol for conducting an in vitro kinase assay to determine the inhibitory activity of this compound against JAK family kinases.
Data Presentation
The inhibitory activity of this compound against the four members of the Janus kinase family is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Kinase | IC50 (nM) | Selectivity over JAK1 |
| JAK1 | 8-9.8 | - |
| JAK2 | ~99 | 11-fold |
| JAK3 | ~495 | 55-fold |
| TYK2 | ~207 | 23-fold |
Data compiled from multiple sources.[1][2][3][11]
Signaling Pathway
The JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs.[4][12] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8][12] Subsequently, JAKs phosphorylate the STATs, which then dimerize and translocate to the nucleus to regulate gene transcription.[12][13] this compound exerts its effect by inhibiting the kinase activity of JAK1, thereby blocking the downstream signaling cascade.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound on JAK1.
Experimental Protocols
Objective:
To determine the IC50 value of this compound for a specific JAK family kinase (e.g., JAK1) in a cell-free in vitro assay.
Materials:
-
Recombinant human JAK1 enzyme (and other JAKs for selectivity profiling)
-
Peptide substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled depending on the detection method
-
This compound
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well microplates
-
Phosphocellulose paper (for radioactive assays)
-
Scintillation counter (for radioactive assays) or a microplate reader capable of detecting the chosen non-radioactive signal (e.g., fluorescence, luminescence)
-
Dimethyl sulfoxide (DMSO)
Experimental Workflow:
The following diagram outlines the key steps for performing the in vitro kinase assay.
Caption: A generalized workflow for an in vitro kinase assay to determine inhibitor potency.
Detailed Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations to be tested. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add a small volume of each this compound dilution. Include control wells with DMSO only (for 0% inhibition) and wells without enzyme (for background).
-
Add the recombinant JAK enzyme to each well (except the background control).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
-
Initiation and Incubation of the Kinase Reaction:
-
Prepare a reaction mixture containing the peptide substrate and ATP in the kinase assay buffer. For radioactive assays, [γ-³²P]ATP will be included.
-
Initiate the kinase reaction by adding the reaction mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination of the Reaction and Detection:
-
For Radioactive Assays:
-
Stop the reaction by spotting a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
-
For Non-Radioactive Assays (e.g., ADP-Glo™ Kinase Assay):
-
Stop the kinase reaction by adding a reagent that depletes the remaining ATP.
-
Add a detection reagent that converts the generated ADP to a luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
-
Data Analysis:
-
Subtract the background reading (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This document provides a comprehensive guide for the in vitro evaluation of this compound's inhibitory activity against JAK kinases. The provided protocols and background information are intended to assist researchers in accurately assessing the potency and selectivity of this compound and similar kinase inhibitors. Adherence to a well-defined experimental protocol is crucial for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 8. sinobiological.com [sinobiological.com]
- 9. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 10. biosynth.com [biosynth.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Solcitinib: A Tool for Investigating Th17 Cell Differentiation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Solcitinib (GSK2586184) is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous cytokines that drive immune responses.[1][2] T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases. The differentiation of naive CD4+ T cells into Th17 cells is heavily dependent on the JAK-STAT signaling pathway, particularly the JAK1-STAT3 axis, making this compound a valuable tool for studying this process.
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate Th17 cell differentiation.
Mechanism of Action: Inhibition of the JAK1-STAT3 Pathway
The differentiation of naive CD4+ T cells into Th17 cells is initiated by the cytokines Interleukin-6 (IL-6) and Transforming Growth Factor-beta (TGF-β).[3] The binding of IL-6 to its receptor activates associated JAK1 and JAK2 kinases, leading to the phosphorylation and activation of the transcription factor STAT3.[4][5] Phosphorylated STAT3 (p-STAT3) then translocates to the nucleus and, in concert with other transcription factors such as RORγt, initiates the gene expression program characteristic of Th17 cells, including the production of IL-17A and IL-17F.[6][7]
This compound, as a selective JAK1 inhibitor, directly interferes with this signaling cascade. By blocking the kinase activity of JAK1, this compound prevents the phosphorylation and subsequent activation of STAT3. This disruption of the JAK1-STAT3 pathway effectively inhibits the differentiation of naive CD4+ T cells into the Th17 lineage.
Caption: this compound inhibits Th17 differentiation by blocking JAK1-mediated STAT3 phosphorylation.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and provide representative data on the effects of JAK1 inhibition on Th17 cell differentiation. As specific data for this compound's effect on Th17 differentiation is not publicly available, data from other selective JAK1 inhibitors like Filgotinib are included for reference.
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) | Selectivity vs. JAK2 | Selectivity vs. JAK3 | Selectivity vs. TYK2 |
| JAK1 | 9.8[1] | 11-fold[1] | 55-fold[1] | 23-fold[1] |
Table 2: Representative Effects of JAK1 Inhibition on In Vitro Th17 Differentiation
| Parameter | Condition | Effect of JAK1 Inhibitor | Reference |
| IL-17A Secretion | Human CD4+ T cells | Significant reduction | [8] |
| IL-17F Secretion | Human CD4+ T cells | Significant reduction | [8] |
| IL-22 Secretion | Human CD4+ T cells | Significant reduction | [8] |
| p-STAT3 Levels | Human CD4+ T cells | Dose-dependent reduction | [9] |
| RORγt Expression | Murine CD4+ T cells | Downregulation | [6][10] |
| % of IL-17+ cells | Murine CD4+ T cells | Significant decrease | [11] |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on Th17 cell differentiation.
Protocol 1: In Vitro Differentiation of Human Th17 Cells from Naive CD4+ T Cells
Objective: To differentiate human naive CD4+ T cells into Th17 cells in the presence of varying concentrations of this compound and assess the impact on Th17 cell populations and cytokine production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-human CD3 antibody (plate-bound)
-
Anti-human CD28 antibody (soluble)
-
Recombinant human IL-6
-
Recombinant human TGF-β1
-
Recombinant human IL-23
-
Recombinant human IL-1β
-
Anti-human IFN-γ antibody
-
Anti-human IL-4 antibody
-
This compound (dissolved in DMSO)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) + Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Flow cytometry antibodies: Anti-human CD4, Anti-human IL-17A
-
ELISA kit for human IL-17A
Procedure:
-
Isolation of Naive CD4+ T Cells:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate naive CD4+ T cells from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions. Purity should be >95%.
-
-
Cell Culture and Th17 Differentiation:
-
Coat a 96-well flat-bottom plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash the wells with sterile PBS before use.
-
Resuspend the isolated naive CD4+ T cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Prepare the Th17 polarizing cytokine cocktail in complete RPMI-1640 medium:
-
Anti-human CD28 antibody (1-2 µg/mL)
-
Recombinant human IL-6 (20-50 ng/mL)
-
Recombinant human TGF-β1 (1-5 ng/mL)
-
Recombinant human IL-23 (10-20 ng/mL)
-
Recombinant human IL-1β (10-20 ng/mL)
-
Anti-human IFN-γ antibody (1-10 µg/mL)
-
Anti-human IL-4 antibody (1-10 µg/mL)
-
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to test would be from 1 nM to 1 µM. Include a DMSO vehicle control.
-
Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add 50 µL of the appropriate this compound dilution (or DMSO vehicle) to the corresponding wells.
-
Add 50 µL of the 4x Th17 polarizing cytokine cocktail to each well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.
-
-
Analysis of Th17 Differentiation:
-
Flow Cytometry for Intracellular IL-17A:
-
Four to six hours before harvesting, restimulate the cells with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor.
-
Harvest the cells and wash with PBS.
-
Stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells using a commercially available kit.
-
Stain for intracellular IL-17A.
-
Analyze the percentage of CD4+IL-17A+ cells by flow cytometry.
-
-
ELISA for IL-17A in Supernatant:
-
Before restimulation for flow cytometry, collect the cell culture supernatants.
-
Measure the concentration of IL-17A in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Caption: Workflow for evaluating this compound's effect on in vitro Th17 differentiation.
Protocol 2: Analysis of STAT3 Phosphorylation
Objective: To determine the effect of this compound on IL-6-induced STAT3 phosphorylation in human CD4+ T cells.
Materials:
-
Isolated human CD4+ T cells
-
RPMI-1640 medium with 1% FBS
-
Recombinant human IL-6
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold methanol or a commercial buffer)
-
Anti-human p-STAT3 (Tyr705) antibody
-
Flow cytometer
Procedure:
-
Cell Preparation and Starvation:
-
Isolate human CD4+ T cells.
-
Resuspend the cells in RPMI-1640 with 1% FBS and starve for 2-4 hours at 37°C to reduce basal signaling.
-
-
This compound Treatment and Stimulation:
-
Pre-treat the starved cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO vehicle control for 1-2 hours at 37°C.
-
Stimulate the cells with recombinant human IL-6 (e.g., 50 ng/mL) for 15-30 minutes at 37°C.
-
-
Staining for p-STAT3:
-
Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Fixation Buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells by adding ice-cold Permeabilization Buffer and incubating on ice for 30 minutes.
-
Wash the cells with PBS containing 1% BSA.
-
Stain with an anti-human p-STAT3 antibody for 30-60 minutes at room temperature.
-
Wash the cells and resuspend in PBS for analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the mean fluorescence intensity (MFI) of p-STAT3 in the CD4+ T cell population using a flow cytometer. Compare the MFI of this compound-treated samples to the DMSO vehicle control.
-
Caption: Workflow for assessing this compound's impact on IL-6-induced STAT3 phosphorylation.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of the JAK1-STAT3 signaling pathway in Th17 cell differentiation. Its high selectivity for JAK1 allows for targeted investigation of this pathway's contribution to the development and function of these crucial immune cells. The provided protocols offer a starting point for researchers to explore the immunomodulatory effects of this compound and to further elucidate the molecular mechanisms governing Th17-mediated immunity and autoimmune diseases.
References
- 1. Distinct RORγt-dependent Th17 immune responses are required for autoimmune pathogenesis and protection against bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TCR signaling induces STAT3 phosphorylation to promote TH17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. A STAT3 palmitoylation cycle promotes TH17 differentiation and colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Filgotinib, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting ex-vivo Th17 responses in Ankylosing Spondylitis by targeting Janus kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Application Note: Flow Cytometry Analysis of Solcitinib-Treated PBMCs
Introduction
Solcitinib (GSK2586184) is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK/STAT signaling pathway.[1][2] This pathway is crucial for mediating cellular responses to a wide array of cytokines and growth factors, playing a central role in the immune system.[3][4][5] Dysregulation of the JAK/STAT pathway is implicated in various autoimmune and inflammatory diseases.[2][6] By selectively targeting JAK1, this compound is being investigated as a therapeutic agent for conditions such as moderate-to-severe plaque psoriasis.[1][2]
This application note provides a detailed protocol for the analysis of this compound's effects on Peripheral Blood Mononuclear Cells (PBMCs) using flow cytometry. The primary focus is on assessing the inhibition of cytokine-induced STAT phosphorylation and characterizing changes in major immune cell subsets within the PBMC population. This methodology is critical for researchers, scientists, and drug development professionals investigating the mechanism of action and pharmacodynamic effects of JAK inhibitors like this compound.
Principle of the Assay
This protocol utilizes multiparameter flow cytometry to simultaneously analyze cell surface markers for immune cell phenotyping and intracellular levels of phosphorylated Signal Transducer and Activator of Transcription (STAT) proteins. PBMCs are first treated with this compound or a vehicle control, followed by stimulation with a cytokine known to activate the JAK1 pathway (e.g., Interferon-alpha). The cells are then fixed and permeabilized to allow for the intracellular staining of phospho-STAT proteins. By quantifying the median fluorescence intensity (MFI) of phospho-STAT antibodies, the inhibitory effect of this compound on the JAK/STAT signaling cascade can be determined in specific immune cell populations.
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (GSK2586184)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Recombinant Human Interferon-alpha (IFN-α)
-
Phosphate Buffered Saline (PBS)
-
Fixation/Permeabilization Buffers (e.g., BD Phosflow™ Fix Buffer I and Perm Buffer III)
-
Fluorochrome-conjugated antibodies (see Table 1 for a recommended panel)
-
Flow Cytometer (e.g., BD LSRFortessa™ or equivalent)
Experimental Protocols
Preparation of PBMCs
-
Thaw cryopreserved human PBMCs in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing pre-warmed RPMI-1640 supplemented with 10% FBS.
-
Centrifuge at 300 x g for 10 minutes, aspirate the supernatant.
-
Resuspend the cell pellet in fresh RPMI-1640 with 10% FBS and perform a cell count.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in RPMI-1640 with 5% FBS.
-
Allow the cells to rest for at least 2 hours at 37°C in a CO2 incubator before proceeding with the treatment.[7]
This compound Treatment and Cytokine Stimulation
-
Prepare a stock solution of this compound in DMSO. Further dilute in RPMI-1640 to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Aliquot 100 µL of the PBMC suspension (1 x 10^6 cells) into 96-well U-bottom plates or flow cytometry tubes.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the cells.
-
Incubate for 1 hour at 37°C in a CO2 incubator.
-
Prepare a working solution of IFN-α in RPMI-1640.
-
Add IFN-α to the appropriate wells to a final concentration of 1000 U/mL for stimulation. For unstimulated controls, add an equivalent volume of media.
-
Incubate for 15 minutes at 37°C.[8]
Cell Fixation and Permeabilization
-
Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Fix Buffer (e.g., BD Phosflow™ Fix Buffer I) to each sample.[7]
-
Mix gently and incubate for 10-15 minutes at 37°C.[7]
-
Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.
-
Permeabilize the cells by resuspending the pellet in ice-cold Perm Buffer (e.g., BD Phosflow™ Perm Buffer III) and incubate on ice for 30 minutes.[9]
-
Wash the cells twice with Stain Buffer (PBS with 2% FBS).
Antibody Staining
-
Prepare an antibody cocktail containing both surface and intracellular markers at pre-titrated optimal concentrations (see Table 1).
-
Resuspend the permeabilized cells in the antibody cocktail.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with Stain Buffer.
-
Resuspend the final cell pellet in 500 µL of Stain Buffer for flow cytometry analysis.
Flow Cytometry Analysis
-
Acquire the samples on a properly calibrated flow cytometer.
-
Collect a sufficient number of events for robust statistical analysis (e.g., 100,000 - 500,000 events per sample).
-
Use appropriate single-stain controls for compensation.
-
Analyze the data using a suitable software (e.g., FlowJo™, FCS Express™). Gate on singlets, live cells (if a viability dye was used prior to fixation), and then identify major immune subsets (T cells, B cells, NK cells, Monocytes) based on surface marker expression.
-
Within each gated population, determine the Median Fluorescence Intensity (MFI) of the phospho-STAT1 antibody.
Data Presentation
The quantitative data from this experiment can be summarized in the following tables for clear comparison.
Table 1: Recommended Flow Cytometry Antibody Panel
| Target | Fluorochrome | Subcellular Location | Purpose |
| CD3 | BV510 | Surface | T-cell marker |
| CD4 | APC-H7 | Surface | Helper T-cell marker |
| CD8 | PerCP-Cy5.5 | Surface | Cytotoxic T-cell marker |
| CD19 | PE-Cy7 | Surface | B-cell marker |
| CD56 | BV786 | Surface | NK-cell marker |
| CD14 | FITC | Surface | Monocyte marker |
| Phospho-STAT1 (Y701) | Alexa Fluor 647 | Intracellular | Readout of JAK1/2 pathway activation |
| Live/Dead Marker | (e.g., Zombie NIR™) | N/A | Viability assessment |
Table 2: Effect of this compound on IFN-α-induced pSTAT1 in PBMC Subsets (Example Data)
| Cell Population | Treatment Condition | pSTAT1 MFI (Mean ± SD) | % Inhibition |
| CD4+ T Cells | Unstimulated | 150 ± 25 | N/A |
| IFN-α (1000 U/mL) | 2500 ± 300 | 0% | |
| IFN-α + this compound (10 nM) | 1800 ± 250 | 29.8% | |
| IFN-α + this compound (100 nM) | 800 ± 150 | 72.3% | |
| IFN-α + this compound (1 µM) | 200 ± 50 | 97.9% | |
| B Cells | Unstimulated | 120 ± 20 | N/A |
| IFN-α (1000 U/mL) | 2200 ± 280 | 0% | |
| IFN-α + this compound (10 nM) | 1600 ± 220 | 28.8% | |
| IFN-α + this compound (100 nM) | 750 ± 130 | 69.7% | |
| IFN-α + this compound (1 µM) | 180 ± 40 | 97.1% | |
| Monocytes | Unstimulated | 200 ± 40 | N/A |
| IFN-α (1000 U/mL) | 3500 ± 450 | 0% | |
| IFN-α + this compound (10 nM) | 2500 ± 350 | 30.3% | |
| IFN-α + this compound (100 nM) | 1000 ± 200 | 75.8% | |
| IFN-α + this compound (1 µM) | 300 ± 60 | 97.0% |
% Inhibition calculated relative to the IFN-α stimulated condition without inhibitor.
Table 3: Effect of this compound on the Percentage of Major PBMC Subsets (Example Data)
| Treatment Condition | % CD3+ T Cells | % CD19+ B Cells | % CD56+ NK Cells | % CD14+ Monocytes |
| Vehicle Control | 65.2 ± 5.1 | 10.5 ± 1.5 | 8.3 ± 1.2 | 15.1 ± 2.0 |
| This compound (1 µM) | 64.8 ± 4.9 | 10.2 ± 1.3 | 8.5 ± 1.1 | 15.5 ± 2.2 |
Data represents mean ± SD from n=3 independent experiments. Short-term in vitro treatment is not expected to significantly alter the proportions of major immune cell subsets.
Visualizations
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for flow cytometry analysis of this compound-treated PBMCs.
Conclusion
The protocols and methodologies outlined in this application note provide a robust framework for evaluating the effects of the JAK1 inhibitor this compound on human PBMCs. By employing phosphoflow cytometry, researchers can effectively quantify the dose-dependent inhibition of cytokine-induced STAT phosphorylation, a key pharmacodynamic marker for JAK inhibitor activity. This approach is invaluable for preclinical and clinical studies aimed at understanding the immunological impact of this compound and other JAK inhibitors in development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic Potential of Targeting the JAK/STAT Pathway in Psoriasis: Focus on TYK2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK-STAT pathway inhibitors in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Aberrant STAT phosphorylation signaling in peripheral blood mononuclear cells from multiple sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
Experimental Design for Solcitinib in a Psoriasis Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway plays a pivotal role in the pathogenesis of psoriasis by mediating the effects of various pro-inflammatory cytokines, including key players in the IL-23/Th17 axis.[1][2][3] Solcitinib (GSK2586184) is a potent and selective inhibitor of JAK1.[4] By selectively targeting JAK1, this compound has the potential to modulate the inflammatory cascade in psoriasis with greater specificity, potentially reducing off-target effects associated with broader-spectrum JAK inhibitors.[3] Preclinical studies of other JAK inhibitors in murine models of psoriasis have demonstrated significant efficacy, supporting the therapeutic potential of this drug class.[1][5][6]
These application notes provide a detailed experimental design for evaluating the efficacy of this compound in the widely used imiquimod (IMQ)-induced psoriasis mouse model.[7][8][9] This model recapitulates key histopathological and immunological features of human plaque psoriasis, including epidermal hyperplasia, inflammatory cell infiltration, and dependence on the IL-23/IL-17 axis.[10][11][12] The following protocols outline the induction of psoriasis, administration of this compound, and subsequent macroscopic, histological, cellular, and molecular analyses to thoroughly assess its therapeutic potential.
Signaling Pathway Overview
The pathogenesis of psoriasis is driven by a complex interplay of immune cells and cytokines. The IL-23/Th17 axis is considered central to this process. IL-23, produced by dendritic cells, promotes the expansion and maintenance of Th17 cells, which in turn produce pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22. These cytokines act on keratinocytes, inducing their hyperproliferation and the production of chemokines that recruit additional immune cells, perpetuating the inflammatory cycle. The signaling of these key cytokines is dependent on the JAK-STAT pathway. This compound, as a selective JAK1 inhibitor, is expected to interfere with these signaling cascades, thereby ameliorating the psoriatic phenotype.
Caption: this compound selectively inhibits JAK1, disrupting the downstream signaling of pro-inflammatory cytokines like IL-23 and IL-17, which are crucial in psoriasis pathogenesis.
Experimental Design and Workflow
A well-controlled in vivo study is critical to evaluate the efficacy of this compound. The following workflow outlines the key steps of the experimental design.
Caption: The experimental workflow for evaluating this compound involves animal acclimatization, psoriasis induction, treatment, and comprehensive multi-parameter evaluation.
Materials and Methods
Animals
-
Species: Mouse
-
Strain: BALB/c or C57BL/6 (8-10 weeks old)
-
Sex: Female (to avoid fighting and testosterone-related effects on skin)
-
Housing: Standard specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
Reagents
-
Imiquimod Cream: 5% (e.g., Aldara™)
-
This compound: Purity >98%
-
Vehicle for this compound: 0.5% (w/v) Methylcellulose in sterile water (for oral gavage)
-
Anesthetics: Isoflurane or equivalent
-
Reagents for Histology: Formalin, paraffin, hematoxylin, and eosin (H&E)
-
Reagents for Flow Cytometry: Antibodies against murine CD45, CD3, CD4, CD8, Ly6G, F4/80, etc.
-
Reagents for Gene Expression Analysis: RNA extraction kits, reverse transcription reagents, and qPCR master mix.
Experimental Protocols
Imiquimod-Induced Psoriasis Model
-
On day -1, shave the dorsal skin of the mice carefully.
-
From day 0 to day 5, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and the right ear.[7]
-
Monitor the animals daily for clinical signs of psoriasis.
This compound Administration
-
Prepare this compound in the vehicle at the desired concentrations. A suggested dosing range based on other JAK inhibitors is 10, 30, and 50 mg/kg.[5][13]
-
From day 0 to day 6, administer this compound or vehicle orally via gavage once or twice daily. The treatment can be prophylactic (starting on day 0) or therapeutic (starting on day 2 or 3).
-
Include a positive control group treated with a standard-of-care agent like a topical corticosteroid or another systemic JAK inhibitor.
Macroscopic Evaluation (PASI Scoring)
-
From day 1 to day 6, score the severity of the skin inflammation on the dorsal skin and ear using a modified Psoriasis Area and Severity Index (PASI).
-
Evaluate erythema (redness), scaling, and thickness of the skin on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).
-
The cumulative score (erythema + scaling + thickness) will range from 0 to 12.
-
Measure ear thickness daily using a digital caliper.
Sample Collection and Processing
-
On day 7, euthanize the mice.
-
Collect blood samples via cardiac puncture for systemic cytokine analysis.
-
Excise the treated dorsal skin and ear.
-
For histology, fix a portion of the skin in 10% neutral buffered formalin.
-
For flow cytometry and gene expression analysis, place the remaining skin in ice-cold PBS or RPMI-1640 medium.
-
Collect the spleen and draining lymph nodes for immunological analysis.
Histological Analysis
-
Embed the formalin-fixed skin samples in paraffin and cut 5 µm sections.
-
Stain the sections with H&E to assess epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.
-
Perform immunohistochemical staining for markers such as Ki67 (proliferation), CD3 (T cells), and Ly6G (neutrophils).
Flow Cytometry Analysis
-
Prepare single-cell suspensions from the skin, spleen, and lymph nodes.
-
For skin, separate the epidermis and dermis and digest with appropriate enzymes (e.g., dispase, collagenase).[2]
-
Stain the cells with fluorescently labeled antibodies against various immune cell markers (e.g., T cells, B cells, neutrophils, macrophages, dendritic cells).
-
Analyze the cell populations using a flow cytometer to quantify the immune cell infiltration in the skin and systemic changes in immune cell populations.[14][15]
Gene Expression Analysis
-
Homogenize the skin tissue and extract total RNA.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) to measure the expression levels of key pro-inflammatory cytokines (e.g., Il17a, Il23a, Il6), chemokines, and markers of keratinocyte activation (S100a8, S100a9).[1][13]
-
Normalize the gene expression data to a housekeeping gene (e.g., Gapdh or Actb).
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Macroscopic Psoriasis Scores (PASI)
| Treatment Group | Dose (mg/kg) | Erythema Score (Mean ± SEM) | Scaling Score (Mean ± SEM) | Thickness Score (Mean ± SEM) | Total PASI Score (Mean ± SEM) | Ear Thickness (mm, Mean ± SEM) |
| Naive | - | |||||
| Vehicle | - | |||||
| This compound | 10 | |||||
| This compound | 30 | |||||
| This compound | 50 | |||||
| Positive Control | - |
Table 2: Histological and Immunohistochemical Analysis
| Treatment Group | Dose (mg/kg) | Epidermal Thickness (µm, Mean ± SEM) | Ki67+ Cells/hpf (Mean ± SEM) | CD3+ Cells/hpf (Mean ± SEM) | Ly6G+ Cells/hpf (Mean ± SEM) |
| Naive | - | ||||
| Vehicle | - | ||||
| This compound | 10 | ||||
| This compound | 30 | ||||
| This compound | 50 | ||||
| Positive Control | - |
Table 3: Immune Cell Populations in Skin (Flow Cytometry)
| Treatment Group | Dose (mg/kg) | CD4+ T Cells (% of CD45+) | CD8+ T Cells (% of CD45+) | Neutrophils (% of CD45+) | Macrophages (% of CD45+) |
| Naive | - | ||||
| Vehicle | - | ||||
| This compound | 10 | ||||
| This compound | 30 | ||||
| This compound | 50 | ||||
| Positive Control | - |
Table 4: Relative Gene Expression in Skin (qPCR)
| Treatment Group | Dose (mg/kg) | Il17a (Fold Change) | Il23a (Fold Change) | Il6 (Fold Change) | S100a8 (Fold Change) |
| Naive | - | 1.0 | 1.0 | 1.0 | 1.0 |
| Vehicle | - | ||||
| This compound | 10 | ||||
| This compound | 30 | ||||
| This compound | 50 | ||||
| Positive Control | - |
Conclusion
This comprehensive experimental design provides a robust framework for evaluating the therapeutic efficacy of the selective JAK1 inhibitor, this compound, in a preclinical model of psoriasis. By combining macroscopic, histological, cellular, and molecular analyses, researchers can gain a thorough understanding of this compound's mechanism of action and its potential as a novel treatment for psoriasis. The detailed protocols and data presentation formats provided herein are intended to facilitate the execution and interpretation of these critical preclinical studies.
References
- 1. longdom.org [longdom.org]
- 2. Protocol for Flow Cytometric Detection of Immune Cell Infiltration in the Epidermis and Dermis of a Psoriasis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. longdom.org [longdom.org]
- 6. JAK Inhibitors in Psoriasis: A Promising New Treatment Modality - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. imavita.com [imavita.com]
- 9. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 13. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulatory B cells suppress imiquimod-induced, psoriasis-like skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. worthington-biochem.com [worthington-biochem.com]
Troubleshooting & Optimization
Solcitinib solubility issues in aqueous buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues with Solcitinib in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a lipophilic small molecule with low aqueous solubility.[1][2] It is readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[3][4][5] For in vitro and in vivo studies requiring aqueous solutions, co-solvents or specific formulation strategies are typically necessary to achieve desired concentrations and prevent precipitation.
Q2: I am seeing precipitation when I dilute my this compound DMSO stock into my aqueous buffer (e.g., PBS or cell culture medium). Why is this happening?
A2: This is a common issue for hydrophobic compounds like this compound. While soluble in 100% DMSO, upon dilution into an aqueous buffer, the DMSO concentration decreases significantly.[6] The compound is then exposed to a predominantly aqueous environment where its solubility is much lower, causing it to precipitate out of solution.[6][7]
Q3: What is the recommended way to prepare a this compound stock solution?
A3: It is recommended to first prepare a high-concentration stock solution in 100% fresh, anhydrous DMSO.[5] Several suppliers suggest concentrations ranging from 5 mg/mL to 39 mg/mL.[4][5] This stock solution should be stored at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Q4: How can I prepare a working solution of this compound in an aqueous buffer for my experiments?
A4: Direct dilution of a DMSO stock into a simple aqueous buffer is likely to cause precipitation. For in vivo studies, specific formulations using co-solvents have been established. These can also be adapted for in vitro use. Common co-solvents include PEG300, Tween-80, and SBE-β-CD.[8] It is crucial to add and mix the components sequentially as described in the detailed protocols below. For cell culture experiments, it is best to dilute the DMSO stock directly into the complete cell culture medium, ensuring rapid mixing. The final DMSO concentration should be kept as low as possible (typically <0.5%) to minimize solvent toxicity to cells.[9]
Q5: Does the pH of the aqueous buffer affect this compound's solubility?
A5: Yes, the solubility of many small molecule kinase inhibitors is pH-dependent.[1][4][8] As weakly basic compounds, their solubility can increase in more acidic conditions (lower pH) due to protonation.[4][10] If your experimental conditions allow, testing solubility in buffers with slightly different pH values may be beneficial.
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation of this compound during your experiments, follow these troubleshooting steps.
Issue 1: Precipitation upon dilution of DMSO stock into aqueous buffer.
-
Cause: The aqueous buffer cannot maintain this compound in solution as the DMSO concentration is diluted.
-
Solution 1: Use a Co-solvent Formulation. Prepare your working solution using a validated co-solvent system. (See Experimental Protocols section).
-
Solution 2: Optimize Dilution Technique. When diluting into cell culture media, add the small volume of DMSO stock directly to a larger volume of media while vortexing or stirring to ensure rapid dispersal. This can sometimes prevent localized high concentrations of the compound that seed precipitation.[7]
-
Solution 3: Increase Final DMSO Concentration. If your experimental system (e.g., cell line) can tolerate it, slightly increasing the final percentage of DMSO in your working solution may help maintain solubility. However, always run a vehicle control to account for any effects of the solvent.
-
Solution 4: Lower the Working Concentration. If your experiment allows, using a lower final concentration of this compound may keep it below its solubility limit in the aqueous buffer.
Issue 2: Working solution appears cloudy or contains visible particles over time.
-
Cause: The compound is slowly precipitating out of a supersaturated solution, or the solution is unstable.
-
Solution 1: Prepare Freshly. Always prepare the final aqueous working solution fresh before each experiment and use it immediately.[8]
-
Solution 2: Sonication. Gentle sonication in a water bath can sometimes help to redissolve small amounts of precipitate.[8]
-
Solution 3: Gentle Warming. In some cases, gently warming the solution (e.g., to 37°C) may aid dissolution. However, be cautious about the temperature stability of this compound and other components in your buffer.
Data Presentation
Table 1: Solubility of this compound in Various Solvents and Formulations
| Solvent/Formulation | Reported Solubility | Source(s) |
| DMSO | 5 mg/mL to 39 mg/mL | [3][4][5] |
| Ethanol | 1 mg/mL | [4] |
| DMF | 2 mg/mL | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1.67 mg/mL (4.29 mM) | [8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1.67 mg/mL (4.29 mM) | [8] |
| 10% DMSO, 90% Corn Oil | 1.67 mg/mL (4.29 mM) | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound in a PEG300/Tween-80 Formulation [8]
-
Prepare a stock solution of this compound in DMSO (e.g., 16.7 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add the DMSO stock to 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Add 450 µL of saline (0.9% NaCl in ddH₂O) to bring the final volume to 1 mL.
-
If any precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
This formulation should be prepared fresh on the day of use.
Protocol 2: Preparation of this compound in a Cyclodextrin (SBE-β-CD) Formulation [8]
-
Prepare a stock solution of this compound in DMSO (e.g., 16.7 mg/mL).
-
Prepare a 20% SBE-β-CD solution by dissolving 2 g of SBE-β-CD powder in 10 mL of saline.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly until the solution is clear.
-
If necessary, use sonication to aid dissolution.
-
This working solution should be prepared fresh for immediate use.
Visualizations
References
- 1. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 2. Table 2, PBS solubility at pH 7.4 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Solcitinib Off-Target Kinase Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target effects of Solcitinib (also known as GSK2586184 and GLPG-0778), a selective JAK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and known selectivity of this compound?
This compound is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2][3][4] It exhibits competitive inhibition with an IC50 of approximately 9.8 nM for JAK1.[1][4] Its selectivity is well-characterized against other members of the JAK family.
Q2: Has off-target activity been reported for this compound or other selective JAK1 inhibitors?
Q3: What are the common adverse events associated with JAK inhibitors that could be related to off-target effects?
The FDA has issued warnings for the JAK inhibitor class regarding an increased risk of serious heart-related events, cancer, blood clots, and death.[9][13] Other reported side effects include infections (such as upper respiratory tract infections and herpes zoster), gastrointestinal issues, and hematologic effects like anemia and neutropenia.[14][15] Drug-induced liver injury is also a known, though less common, adverse event.[16][17][18][19] While many of these effects are likely linked to the on-target inhibition of the JAK-STAT pathway, the contribution of off-target kinase inhibition cannot be entirely ruled out.
Troubleshooting Guides
This section provides guidance for specific experimental issues that may arise due to off-target kinase inhibition by this compound.
Issue 1: Unexpected Phenotype or Cellular Response
Symptom: You observe a cellular phenotype (e.g., unexpected changes in cell proliferation, apoptosis, or morphology) that is not readily explained by the known downstream effects of JAK1 inhibition.
Possible Cause: this compound may be inhibiting one or more off-target kinases that are critical in the signaling pathway leading to the observed phenotype.
Troubleshooting Steps:
-
Literature Review: Investigate whether the observed phenotype has been linked to the inhibition of other kinase families.
-
Kinome Profiling: Perform a kinome-wide scan to identify potential off-target kinases of this compound at the concentration you are using. This is the most direct way to identify unintended targets.
-
Orthogonal Inhibition: Use a structurally different JAK1 inhibitor with a potentially different off-target profile. If the unexpected phenotype persists, it is more likely to be an on-target effect of JAK1 inhibition.
-
Target Validation: If a potential off-target kinase is identified, use a more selective inhibitor for that kinase to see if it recapitulates the unexpected phenotype.
Issue 2: Discrepancy Between In Vitro and In Cellulo Potency
Symptom: The IC50 value of this compound in your cell-based assay is significantly different from the reported in vitro IC50 for JAK1.
Possible Causes:
-
Off-target effects: this compound may be engaging other kinases in the cellular context that contribute to the overall observed effect, altering the apparent potency.
-
Cellular factors: Cell permeability, efflux pumps, and intracellular ATP concentration can all influence the effective concentration of the inhibitor at the target site.
Troubleshooting Steps:
-
Target Engagement Assay: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging JAK1 in your cells at the expected concentrations.[17][19][20][21][22]
-
Phosphoproteomics: Employ quantitative phosphoproteomics to assess the phosphorylation status of known downstream substrates of JAK1 and to identify unexpected changes in other signaling pathways.[23][24][25][26][27]
-
ATP Competition: Be aware that the high intracellular ATP concentration can reduce the potency of ATP-competitive inhibitors like this compound compared to in vitro assays, which often use lower ATP concentrations.[28]
Issue 3: Evidence of Cellular Toxicity
Symptom: You observe signs of cellular stress or death (e.g., increased LDH release, caspase activation) at concentrations of this compound where you expect specific JAK1 inhibition.
Possible Cause: Off-target inhibition of kinases essential for cell survival or other cellular processes.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a careful dose-response curve for both the desired JAK1-mediated effect and the observed toxicity to determine if there is a therapeutic window.
-
Kinome Scan at Toxic Concentrations: If a kinome scan was performed at a therapeutic concentration, consider running another scan at the concentration where toxicity is observed to identify additional off-targets.
-
Review Safety Data of Similar Drugs: Examine the known safety profiles of other selective JAK1 inhibitors like upadacitinib and filgotinib for reports of similar toxicities, which might point towards a class-wide off-target effect.[1][6][7][8][9][10][11][12]
Experimental Protocols
Protocol 1: Kinome Profiling Using a Commercial Service
Kinome profiling is a crucial step to empirically determine the selectivity of this compound. Several companies offer this as a service.
Methodology:
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Assay Format: The service provider will typically use a radiometric (e.g., 33P-ATP) or fluorescence-based assay to measure the activity of a large panel of recombinant kinases (often over 400) in the presence of your compound.
-
Data Analysis: The results are usually provided as a percentage of kinase activity remaining relative to a vehicle control (e.g., DMSO). Significant inhibition of a kinase other than JAK1 indicates a potential off-target.
-
Follow-up: For any identified off-targets, it is recommended to determine the IC50 value to quantify the potency of inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that this compound binds to its intended target (JAK1) and potential off-targets in a cellular environment.[17][19][20][21][22]
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle control or a range of this compound concentrations.
-
Heating: Heat the cell suspensions at various temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein (e.g., JAK1) remaining at each temperature using a specific antibody and a detection method like Western blotting or ELISA.
-
Data Analysis: The binding of this compound to the target protein will stabilize it, resulting in a shift of its melting curve to a higher temperature. This shift confirms target engagement.
Protocol 3: Quantitative Phosphoproteomics
This technique allows for an unbiased view of the signaling pathways affected by this compound treatment.[23][24][25][26][27]
Methodology:
-
Cell Culture and Treatment: Grow cells in SILAC (Stable Isotope Labeling with Amino acids in Cell culture) media if performing relative quantification, or use label-free methods. Treat cells with this compound or vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using methods like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the changes in phosphorylation levels of thousands of sites across the proteome. A significant change in the phosphorylation of a protein not known to be in the JAK1 pathway suggests a potential off-target effect.
Visualizations
Caption: this compound's mechanism and potential off-target effects.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. researchgate.net [researchgate.net]
- 3. abyntek.com [abyntek.com]
- 4. researchgate.net [researchgate.net]
- 5. The safety of JAK-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nextstepsinderm.com [nextstepsinderm.com]
- 7. Safety Profile of Upadacitinib: Descriptive Analysis in Over 27,000 Patient-Years Across Rheumatoid Arthritis, Psoriatic Arthritis, Axial Spondyloarthritis, Atopic Dermatitis, and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Safety profile and dose-dependent adverse events of upadacitinib in randomized clinical trials: a systematic review and meta-analysis [frontiersin.org]
- 9. Long-Term Safety, Efficacy, and Patient-Centered Outcomes of Filgotinib in the Treatment of Rheumatoid Arthritis: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpg.com [glpg.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. AB0483 FILGOTINIB IS EFFECTIVE AND SAFE IN RA PATIENTS AFTER FAILURE TO MULTIPLE BDMARDS AND TO OTHER JAK INHIBITORS: DATA FROM A MONOCENTRIC PERSPECTIVE COHORT STUDY | Annals of the Rheumatic Diseases [ard.bmj.com]
- 13. Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dermnetnz.org [dermnetnz.org]
- 15. goodrx.com [goodrx.com]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. mdpi.com [mdpi.com]
- 27. embopress.org [embopress.org]
- 28. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Solcitinib treatment
Welcome to the technical support center for Solcitinib (GSK2586184/GLPG0778). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results during experiments with this selective JAK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a selective inhibitor of Janus Kinase 1 (JAK1). The JAK-STAT signaling pathway is crucial for mediating the biological effects of numerous cytokines involved in inflammation and immune responses.[1][2] By selectively targeting JAK1, this compound is intended to block the signaling of specific pro-inflammatory cytokines.
Q2: What were the key findings from the this compound clinical trials?
A2: this compound was evaluated in Phase II clinical trials for psoriasis and systemic lupus erythematosus (SLE). In the psoriasis trial, this compound showed dose-dependent efficacy in improving skin lesions.[3] However, the SLE trial was prematurely terminated due to a lack of efficacy and significant safety concerns.[1][3]
Q3: What were the unexpected safety signals observed with this compound treatment?
A3: The primary unexpected safety findings emerged from the Phase II trial in SLE patients. These included:
-
Elevated Liver Enzymes: A notable number of patients experienced increases in their liver enzyme levels.[1]
-
Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS): There was one confirmed and one suspected case of DRESS, a severe hypersensitivity reaction.[1][3]
Troubleshooting Unexpected Results
This section provides guidance on how to approach unexpected findings in your in vitro or in vivo experiments with this compound.
Issue 1: Higher-than-Expected Cell Toxicity in In Vitro Assays
Possible Cause: Off-target effects or cell-type specific sensitivity. While this compound is a selective JAK1 inhibitor, at higher concentrations it may inhibit other kinases or cellular processes, leading to toxicity.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting JAK1 signaling as expected in your cell line. A Western blot for phosphorylated STAT (p-STAT) downstream of a JAK1-dependent cytokine (e.g., IL-6 or IFN-α) is a standard method.
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the IC50 for JAK1 inhibition and the concentration at which cytotoxicity is observed. A significant separation between these two values indicates a therapeutic window.
-
Use of Control Compounds: Include a well-characterized, structurally different JAK1 inhibitor as a positive control and a non-inhibitory analog as a negative control to ensure the observed effects are specific to JAK1 inhibition.
-
Assess Apoptosis: Use assays such as Annexin V/PI staining to determine if the observed toxicity is due to apoptosis or necrosis.
Issue 2: Lack of Efficacy in an Animal Model of Inflammatory Disease
Possible Cause: Insufficient drug exposure, inappropriate animal model, or a disease mechanism that is not primarily driven by JAK1 signaling.
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in the plasma and target tissue of your animal model to ensure adequate drug exposure.
-
Pharmacodynamic (PD) Biomarker Analysis: Assess the inhibition of JAK1 signaling in your animal model. This can be done by measuring p-STAT levels in peripheral blood mononuclear cells (PBMCs) or in the target tissue after cytokine stimulation ex vivo.
-
Re-evaluate the Animal Model: Critically assess whether the chosen animal model accurately reflects the human disease and its dependence on JAK1-mediated cytokine signaling.
-
Consider Alternative Signaling Pathways: The inflammatory process in your model may be driven by pathways that are not dependent on JAK1.
Issue 3: Observation of Unexpected Phenotypes in Animal Studies (e.g., skin rash, elevated liver enzymes)
Possible Cause: These findings may recapitulate the adverse events seen in human trials and could be related to on-target or off-target effects of this compound.
Troubleshooting Steps:
-
Histopathological Analysis: Conduct a thorough histological examination of the affected organs (e.g., skin, liver) to characterize the nature of the changes.
-
Hematology and Clinical Chemistry: Perform a complete blood count with differential to look for eosinophilia and a comprehensive metabolic panel to assess liver function (ALT, AST, bilirubin).
-
Cytokine Profiling: Measure the levels of various cytokines in the plasma or affected tissues to identify any unexpected immunological changes.
-
Investigate DRESS-like Syndrome: If a skin rash is accompanied by eosinophilia and systemic inflammation, consider the possibility of a DRESS-like reaction in your animal model.
Data Presentation
This compound (GSK2586184) Phase II Psoriasis Trial Efficacy Data
| Dose | PASI 50 Response Rate | PASI 75 Response Rate | PASI 90 Response Rate |
| Placebo | 0% | 0% | 0% |
| 100 mg BID | 29% | 14% | 0% |
| 200 mg BID | 36% | 36% | 36% |
| 400 mg BID | 69% | 62% | 38% |
BID: twice daily; PASI: Psoriasis Area and Severity Index
This compound (GSK2586184) Phase II Psoriasis Trial Key Safety Findings
| Adverse Event | Placebo | This compound (All Doses) |
| Headache | 36% | 27% |
| Nasopharyngitis | 21% | 29% |
| Severe Thrombocytopenia | 0 | 1 event |
| Mean Serum Creatinine | No significant change | Increased, but remained within normal range |
Experimental Protocols
Key Experiment: Western Blot for Phosphorylated STAT (p-STAT)
Objective: To assess the inhibitory activity of this compound on the JAK1-STAT signaling pathway in a cell-based assay.
Methodology:
-
Cell Culture and Stimulation:
-
Culture a cytokine-responsive cell line (e.g., HeLa, U-937) to 80-90% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a JAK1-dependent cytokine (e.g., 10 ng/mL IL-6 or 100 U/mL IFN-α) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an 8-10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT (e.g., anti-p-STAT3 Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total STAT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[4]
-
Mandatory Visualizations
Caption: The JAK1-STAT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. JAK Inhibition as a Potential Treatment Target in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. qrheumatol.com [qrheumatol.com]
- 4. Activation of JAK-STAT pathway is required for platelet-derived growth factor-induced proliferation of pancreatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
Solcitinib batch-to-batch variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues related to the batch-to-batch variability of Solcitinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as GLPG0778 or GSK2586184, is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2] It functions by competitively binding to the ATP-binding site of the JAK1 enzyme, thereby blocking its kinase activity. This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are key components of the JAK/STAT signaling pathway. This pathway is crucial for the signaling of many cytokines and growth factors involved in inflammation and immune responses.[1][3]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for JAK1 over other members of the JAK family. Its inhibitory concentration (IC50) for JAK1 is approximately 8-9.8 nM.[1][2][3] It is reported to be 11-fold more selective for JAK1 than for JAK2, 55-fold more selective than for JAK3, and 23-fold more selective than for TYK2.[1][2][3]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO). For example, a stock solution can be prepared by dissolving this compound in fresh DMSO at a concentration of 30-39 mg/mL.[3] It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[3] For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions at -80°C to maintain stability.[2]
Q4: What are the potential sources of batch-to-batch variability with small molecule inhibitors like this compound?
Batch-to-batch variability in small molecule inhibitors can arise from several factors, including:
-
Chemical Purity: The presence of impurities from the synthesis process can alter the compound's biological activity.
-
Physical Form: Differences in the crystalline or amorphous state of the solid compound can affect its solubility and dissolution rate.
-
Residual Solvents: The presence of residual solvents from manufacturing can impact the compound's stability and activity.
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency over time.
-
Weighing and Dispensing Errors: Inaccurate measurement of the compound can lead to inconsistencies in experimental concentrations.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values or reduced potency of this compound in cellular assays.
This is a common issue that may indicate a problem with the compound's integrity or concentration.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent this compound potency.
Detailed Steps:
-
Verify Solution Preparation: Double-check all calculations and procedures used for preparing the this compound stock and working solutions. Ensure the compound was fully dissolved.
-
Assess Storage Conditions: Confirm that the solid compound and stock solutions have been stored at the recommended temperatures to prevent degradation.[2]
-
Perform Quality Control (QC) Analysis: If the issue persists, consider performing analytical QC on the current batch of this compound. Recommended tests are outlined in the table below.
-
Contact the Supplier: Reach out to the supplier to obtain the Certificate of Analysis (CoA) for the specific batch and to report the observed issues.
-
Test a New Batch: If possible, test a different batch of this compound to determine if the issue is specific to the current batch.
Issue 2: Unexpected off-target effects or cellular toxicity.
Unforeseen biological effects could be due to impurities in the this compound batch.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected off-target effects.
Detailed Steps:
-
Confirm Working Concentration: Ensure that the final concentration of this compound in your assay is correct and within the expected range for selective JAK1 inhibition.
-
Literature Review: Conduct a thorough literature search for any reported off-target effects of this compound or other JAK1 inhibitors.
-
Purity Assessment: Analyze the purity of the this compound batch using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect any significant impurities.
-
Compare with a Different Batch: If available, test a different batch of this compound to see if the off-target effects are reproducible.
-
Consult the Supplier: Discuss the impurity profile of the batch with the supplier. They may have information on potential contaminants.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and recommended quality control specifications for research-grade material.
| Parameter | Typical Value/Range | Recommended QC Specification | Analytical Method |
| Identity | Conforms to structure | Matches reference spectrum/mass | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Purity | >98% | ≥98% | High-Performance Liquid Chromatography (HPLC) with UV detection |
| IC50 (JAK1) | 8-9.8 nM[1][2][3] | Within 2-fold of reported value | In vitro kinase assay |
| Solubility (DMSO) | 30-39 mg/mL[3] | Clear solution at specified concentration | Visual inspection, Nephelometry |
| Residual Solvents | Varies by synthesis | As per supplier's specification | Gas Chromatography (GC) |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound batch.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid is commonly used.
-
Example Gradient: Start with 95% water/5% acetonitrile, and ramp to 5% water/95% acetonitrile over 20 minutes.
-
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., determined by a UV scan).
-
Analysis: Integrate the peak areas of all detected components. The purity is calculated as the area of the main this compound peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a solvent compatible with mass spectrometry (e.g., acetonitrile/water with 0.1% formic acid).
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
-
Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive ion mode.
-
Verification: Compare the observed mass-to-charge ratio (m/z) of the primary ion with the calculated theoretical mass of this compound (C22H23N5O2, Molecular Weight: 389.45 g/mol ).
Protocol 3: In Vitro JAK1 Kinase Assay for Potency Determination
Objective: To determine the IC50 value of this compound against JAK1.
Methodology:
-
Reagents: Recombinant human JAK1 enzyme, a suitable substrate peptide (e.g., a STAT-derived peptide), and ATP.
-
Assay Buffer: A buffer containing MgCl2, DTT, and a detergent like Triton X-100.
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a microplate, add the JAK1 enzyme, substrate peptide, and the diluted this compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA, HTRF) or by measuring ATP consumption (e.g., ADP-Glo).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway Diagram
References
Technical Support Center: Mitigating Solcitinib Toxicity in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential toxicities of Solcitinib in animal studies. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GSK2586184 or GLPG0778) is a selective inhibitor of Janus Kinase 1 (JAK1).[1][2] It works by blocking the JAK-STAT signaling pathway, which is crucial for the signaling of many cytokines involved in inflammation and immune responses.[1][2] By selectively targeting JAK1, this compound aims to reduce the adverse effects associated with the inhibition of other JAK isoforms.[3]
Q2: What are the potential class-wide toxicities of JAK inhibitors that I should monitor for in my animal studies?
While specific preclinical toxicology data for this compound is limited in publicly available literature, class-wide effects of JAK inhibitors suggest monitoring for the following potential toxicities in animal models:
-
Hematological Effects: Anemia, neutropenia, and lymphopenia are potential concerns due to the role of JAK signaling in hematopoiesis.[3][4]
-
Immunosuppression: Inhibition of the JAK-STAT pathway can lead to increased susceptibility to infections.[4]
-
Gastrointestinal Issues: Some JAK inhibitors have been associated with gastrointestinal adverse events.[4]
-
Liver Enzyme Elevations: Monitoring of liver function is recommended as elevations in liver transaminases have been observed with some JAK inhibitors.
-
Changes in Serum Lipids: Increases in cholesterol levels have been noted with some JAK inhibitors.
Q3: How can I proactively mitigate potential toxicities in my animal studies with this compound?
Proactive mitigation strategies include:
-
Careful Dose Selection: Conduct dose-ranging studies to determine the maximum tolerated dose (MTD) and establish a therapeutic window with an acceptable safety margin.[5][6]
-
Regular Monitoring: Implement a comprehensive monitoring plan that includes regular observation of clinical signs, body weight, and food/water intake.[4][7]
-
Supportive Care: Provide appropriate supportive care, such as a controlled and clean environment, to minimize the risk of opportunistic infections, especially in potentially immunocompromised animals.
-
Gut-Selective Formulations (if applicable): For localized effects, exploring gut-selective formulations could minimize systemic exposure and associated toxicities.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Reduced Food Intake | - Drug-related toxicity- General malaise- Gastrointestinal effects | - Immediately record the severity and duration.- Consider reducing the dose in subsequent cohorts.- Ensure easy access to palatable food and water.- If severe, consider humane endpoints.[8] |
| Signs of Infection (e.g., lethargy, ruffled fur, respiratory distress) | - Immunosuppressive effects of this compound | - Isolate affected animals if the infection is contagious.- Consult with a veterinarian for potential treatment.- Review animal husbandry procedures to ensure a sterile environment.- Consider prophylactic antibiotic use in future studies after veterinary consultation. |
| Abnormal Hematology Results (e.g., low white blood cell count, low red blood cell count) | - Inhibition of JAK-mediated hematopoiesis | - Correlate findings with dose levels.- Consider less frequent dosing or a lower dose.- Analyze peripheral blood smears for morphological changes. |
| Elevated Liver Enzymes (ALT, AST) | - Potential hepatotoxicity | - Correlate with dose and duration of treatment.- Perform histopathological examination of liver tissue at study termination.- Consider a lower dose or alternative dosing schedule. |
Experimental Protocols
Protocol 1: General Health and Clinical Observation Monitoring
-
Frequency: Observe animals at least once daily. For initial dose-ranging studies, increase frequency to twice daily.
-
Parameters to Record:
-
General Appearance: Note any changes in posture, fur condition (piloerection), and activity levels.
-
Behavioral Changes: Record instances of lethargy, agitation, or stereotypy.
-
Clinical Signs: Look for signs of illness such as labored breathing, diarrhea, or skin lesions.
-
Body Weight: Measure and record body weight at least twice weekly.
-
Food and Water Consumption: Monitor and record daily or as appropriate for the study design.
-
Protocol 2: Hematological Monitoring
-
Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline (pre-treatment) and at selected time points during the study (e.g., weekly or bi-weekly).
-
Analytes:
-
Complete Blood Count (CBC) with Differential:
-
Red Blood Cells (RBC)
-
Hemoglobin (Hgb)
-
Hematocrit (Hct)
-
White Blood Cells (WBC) with differential (neutrophils, lymphocytes, monocytes, etc.)
-
Platelets (PLT)
-
-
-
Procedure:
-
Use appropriate anticoagulants (e.g., EDTA) for blood collection tubes.
-
Analyze samples using a validated veterinary hematology analyzer.
-
Prepare and stain blood smears for morphological assessment by a qualified technician or pathologist.
-
Protocol 3: Serum Biochemistry Monitoring
-
Sample Collection: Collect blood at baseline and selected time points. Allow blood to clot and separate serum.
-
Analytes:
-
Liver Function: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Total bilirubin.
-
Kidney Function: Blood urea nitrogen (BUN), Creatinine.
-
Lipid Panel: Total cholesterol, Triglycerides.
-
-
Procedure:
-
Use serum separator tubes for blood collection.
-
Analyze serum samples using a validated veterinary chemistry analyzer.
-
Visualizations
Caption: this compound inhibits the JAK1-STAT signaling pathway.
Caption: General workflow for in vivo toxicity studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gut-Selective Design of Orally Administered Izencitinib (TD-1473) Limits Systemic Exposure and Effects of Janus Kinase Inhibition in Nonclinical Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content.noblelifesci.com [content.noblelifesci.com]
- 7. ikev.org [ikev.org]
- 8. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Solcitinib in Cell Lines
Welcome to the technical support center for Solcitinib. This resource is designed for researchers, scientists, and drug development professionals encountering resistance to this compound in their cell line experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and overcome resistance, ensuring the smooth progression of your research.
Frequently Asked questions (FAQs)
Q1: My this compound-sensitive cell line is showing reduced responsiveness to the drug. What are the initial steps to confirm resistance?
A1: The first step is to rigorously confirm the observed resistance. This involves a dose-response experiment to compare the IC50 (half-maximal inhibitory concentration) of your current cell line to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.
Experimental Protocol: Dose-Response Assay
-
Cell Seeding: Seed both the suspected resistant and the parental sensitive cells in parallel in 96-well plates at a predetermined optimal density.
-
Drug Titration: Prepare a serial dilution of this compound.
-
Treatment: Treat the cells with the range of this compound concentrations for a period that is consistent with your initial sensitivity screening (e.g., 72 hours).
-
Viability Assay: Use a standard cell viability assay, such as MTT or CellTiter-Glo®, to determine the percentage of viable cells at each concentration.
-
Data Analysis: Plot the percentage of viable cells against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 for each cell line.
Data Presentation: Comparative IC50 Values
| Cell Line | Parental IC50 (nM) | Suspected Resistant IC50 (nM) | Fold Change |
| [Your Cell Line Name] | [Data] | [Data] | [Data] |
Q2: We have confirmed resistance. What are the common molecular mechanisms that could be responsible?
A2: Resistance to JAK inhibitors like this compound can arise through several mechanisms. The most common are:
-
Reactivation of the JAK-STAT Pathway: This can occur through various means, including the formation of heterodimers between different JAK family members (e.g., JAK1 and JAK2), which can circumvent the inhibitory effect of a selective JAK1 inhibitor like this compound.[1]
-
Mutations in the JAK1 Kinase Domain: Similar to other kinase inhibitors, mutations in the drug's target (JAK1) can prevent this compound from binding effectively.
-
Activation of Bypass Signaling Pathways: Cells can develop resistance by upregulating alternative signaling pathways that promote proliferation and survival, such as the PI3K/Akt or MAPK/ERK pathways.
-
Changes in Protein Expression: Overexpression of the target protein (JAK1) or changes in the expression of regulatory proteins like SOCS (Suppressor of Cytokine Signaling) can also contribute to resistance.[1][2]
Q3: How can I investigate if the JAK-STAT pathway is reactivated in my resistant cell line?
A3: To determine if the JAK-STAT pathway is reactivated, you should assess the phosphorylation status of key downstream signaling molecules, particularly STAT3. Even in the presence of this compound, resistant cells may show persistent or increased phosphorylation of STAT3.
Experimental Protocol: Western Blot for Phospho-STAT3
-
Cell Treatment: Treat both parental and resistant cells with a concentration of this compound that is known to inhibit STAT3 phosphorylation in the sensitive cells. Include an untreated control for both cell lines.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Analysis: Compare the levels of p-STAT3 relative to total STAT3 in the treated parental and resistant cells. Persistent p-STAT3 in the resistant line despite this compound treatment indicates pathway reactivation.
Troubleshooting Guides
Issue 1: Inconsistent results in this compound sensitivity assays.
| Possible Cause | Troubleshooting Step |
| Cell line contamination | Regularly test your cell lines for mycoplasma and cross-contamination. |
| Inconsistent cell passage number | Use cells within a consistent and low passage number range for all experiments. |
| This compound degradation | Prepare fresh this compound dilutions for each experiment from a validated stock solution. |
| Variability in cell seeding density | Optimize and strictly adhere to the cell seeding density for your assays. |
Issue 2: My cells show resistance, but I don't see any mutations in the JAK1 kinase domain.
| Possible Cause | Troubleshooting Step |
| JAK-STAT pathway reactivation | Perform a phospho-STAT3 Western blot as described in FAQ 3. |
| Bypass pathway activation | Use phospho-kinase arrays or Western blotting to screen for the activation of other signaling pathways like PI3K/Akt (p-Akt) and MAPK/ERK (p-ERK). |
| Overexpression of JAK1 | Compare the total JAK1 protein levels between your sensitive and resistant cell lines using Western blotting. |
Visualizing Signaling Pathways and Workflows
To aid in your experimental design and data interpretation, the following diagrams illustrate key concepts in this compound action and resistance.
Caption: Mechanism of action of this compound in a sensitive cell.
Caption: Troubleshooting workflow for investigating this compound resistance.
Strategies to Overcome Resistance
Once a mechanism of resistance has been identified, several strategies can be employed to overcome it.
Strategy 1: Combination Therapy
If a bypass pathway such as PI3K/Akt is activated, combining this compound with an inhibitor of that pathway (e.g., a PI3K inhibitor) may restore sensitivity.
Experimental Protocol: Combination Drug Assay
-
Matrix Titration: In a 96-well plate, create a dose-response matrix with varying concentrations of this compound and the second inhibitor.
-
Cell Treatment and Viability: Treat the resistant cells for 72 hours and measure viability.
-
Synergy Analysis: Use software such as Combenefit or the Chou-Talalay method to determine if the drug combination is synergistic, additive, or antagonistic.
Data Presentation: Synergy Score Matrix
| PI3K Inhibitor (nM) | ||||
| This compound (nM) | 0 | [Conc 1] | [Conc 2] | [Conc 3] |
| 0 | [Value] | [Value] | [Value] | [Value] |
| [Conc 1] | [Value] | [Value] | [Value] | [Value] |
| [Conc 2] | [Value] | [Value] | [Value] | [Value] |
| [Conc 3] | [Value] | [Value] | [Value] | [Value] |
(Values represent synergy scores, where a positive score indicates synergy)
Strategy 2: Alternative JAK Inhibitors
If a specific mutation in JAK1 is identified, it may be beneficial to test other JAK inhibitors with different binding modes or broader specificity that may still be effective against the mutant protein.
This technical support center provides a framework for addressing resistance to this compound. By systematically confirming resistance, investigating the underlying mechanisms, and exploring rational therapeutic combinations, researchers can continue to make progress in their studies.
References
Technical Support Center: Solcitinib Handling and Storage
This guide provides best practices for the long-term storage and handling of Solcitinib to ensure its stability and efficacy in research applications.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
For long-term storage, it is recommended to store this compound as a solid powder at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3][4] Several suppliers suggest that under these conditions, the compound is stable for up to three years.[3][5][6] Storage at 4°C is also possible for shorter periods, with stability reported for up to two years.[3][5]
Q2: What is the best way to store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[5][6] For long-term storage, these aliquots should be kept at -80°C, where they can be stable for up to two years.[5] For shorter-term storage, -20°C is also an option, with stability reported for periods ranging from one to twelve months.[1][3][5][6]
Q3: I received this compound at room temperature. Is it still viable?
Yes. This compound is typically shipped at ambient temperature for short durations, and this is not expected to affect the product's quality or stability.[2][4][5] Upon receipt, you should immediately store it at the recommended long-term storage temperature.[2][4]
Q4: What solvents should I use to dissolve this compound?
This compound is soluble in several organic solvents, including DMSO, DMF, and Ethanol.[2] For creating stock solutions, DMSO is commonly used.[1][2][3][4][5][6] It is crucial to use anhydrous (dry) DMSO, as the presence of moisture can reduce the solubility of the compound.[5][6]
Q5: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, studies on other JAK inhibitors, such as Tofacitinib, suggest that compounds in this class may be susceptible to hydrolysis under acidic or basic conditions.[7][8] Therefore, it is important to avoid exposing this compound to strong acids or bases.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | 1. Incorrect solvent. 2. Solvent is not fresh or is hygroscopic (has absorbed water). 3. Concentration is too high. | 1. Ensure you are using a recommended solvent such as DMSO, DMF, or Ethanol.[2] 2. Use freshly opened, anhydrous DMSO for the best results.[5][6] 3. Gently warm the solution (up to 60°C) or use sonication to aid dissolution.[5] Check the solubility data from the supplier to ensure you are not exceeding the maximum concentration. |
| Precipitation Observed in Stored Stock Solution | 1. Solution was not stored properly (e.g., repeated freeze-thaw cycles). 2. Storage temperature was not low enough. 3. Solvent evaporation. | 1. Always aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[5][6] 2. For long-term stability, store stock solutions at -80°C.[5] 3. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent Experimental Results | 1. Degradation of this compound due to improper storage. 2. Inaccurate concentration of the stock solution. | 1. Review storage procedures and ensure they align with the recommendations. If in doubt, use a fresh vial of this compound. 2. Prepare fresh stock solutions and verify the concentration. For in vivo studies, it is often recommended to prepare working solutions fresh daily.[5] |
Data Presentation: Recommended Storage Conditions
Table 1: Long-Term Storage of Solid this compound
| Supplier | Storage Temperature (°C) | Shelf Life |
| MedchemExpress | -20°C | 3 years |
| 4°C | 2 years | |
| Probechem | -20°C | 12 months |
| 4°C | 6 months | |
| Cayman Chemical | -20°C | ≥ 4 years |
| Selleck Chemicals | -20°C | 3 years |
| AbMole BioScience | -20°C | 3 years |
| 4°C | 2 years | |
| Xcess Biosciences | -20°C (dry, dark) | ≥ 12 months |
Table 2: Long-Term Storage of this compound in Solvent
| Supplier | Storage Temperature (°C) | Shelf Life |
| MedchemExpress | -80°C | 2 years |
| -20°C | 1 year | |
| Probechem | -80°C | 6 months |
| -20°C | 6 months | |
| Selleck Chemicals | -80°C | 1 year |
| -20°C | 1 month | |
| AbMole BioScience | -80°C | 6 months |
| -20°C | 1 month | |
| Xcess Biosciences | 0 - 4°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is approximately 389.45 g/mol ).
-
Solubilization: Vortex the solution thoroughly. Gentle warming (up to 60°C) and sonication can be used to facilitate complete dissolution.[5]
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage.[5]
Protocol 2: Preparation of a Working Solution for In Vivo Experiments
This is an example protocol and may require optimization for specific experimental needs.
-
Start with a Stock Solution: Begin with a pre-made, clarified DMSO stock solution of this compound (e.g., 16.7 mg/mL as cited in one protocol).[5]
-
Vehicle Preparation: In a sterile tube, add the components of the vehicle in the specified order, mixing thoroughly after each addition. An example vehicle could be:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: Add the DMSO stock solution to the vehicle to achieve the final desired concentration. For example, to make a 1.67 mg/mL working solution, add 100 µL of a 16.7 mg/mL DMSO stock to 900 µL of the vehicle.[5]
-
Homogenization: Vortex the final solution until it is clear and homogenous. Use sonication if necessary.
-
Administration: It is recommended to prepare this working solution fresh on the day of use for optimal results.[5]
Mandatory Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: this compound inhibits the JAK1-mediated signaling pathway.
References
- 1. This compound | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Süleyman Demirel University Journal of Natural and Applied Sciences » Submission » Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method [dergipark.org.tr]
Adjusting Solcitinib dosage for different cell types
Welcome to the technical support center for Solcitinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting this compound dosage for different cell types and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, potent, and selective inhibitor of Janus kinase 1 (JAK1).[1][2] It functions by competing with ATP for the binding site on the JAK1 enzyme, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK/STAT signaling pathway ultimately interferes with the transcription of genes involved in inflammatory and immune responses. The JAK family of enzymes, which includes JAK1, JAK2, JAK3, and TYK2, are crucial for signaling by numerous cytokines and growth factors.
Q2: What is the reported IC50 value for this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of approximately 9.8 nM for the JAK1 enzyme in biochemical assays.[1][2] It exhibits significant selectivity for JAK1 over other JAK family members, with 11-fold selectivity over JAK2, 55-fold over JAK3, and 23-fold over TYK2.
Q3: How does the IC50 of this compound vary across different cell lines?
The specific IC50 values of this compound for different cell lines are not widely available in publicly accessible databases. The potency of a kinase inhibitor like this compound can vary between cell types due to several factors, including:
-
Expression levels of the target protein (JAK1): Cell lines with higher levels of JAK1 expression may require higher concentrations of the inhibitor to achieve the same level of inhibition.
-
Presence of mutations in the JAK/STAT pathway: Mutations in JAK1 or other pathway components can alter the sensitivity to inhibitors.
-
Cellular uptake and efflux of the compound: The ability of the drug to penetrate the cell membrane and its removal by cellular transporters can influence its effective intracellular concentration.
-
Off-target effects: In some cell lines, the observed effect may be due to inhibition of other kinases for which this compound has lower affinity.
Therefore, it is crucial to experimentally determine the IC50 of this compound for each specific cell line being used in your research.
Data Presentation: Determining this compound Potency
Expected Relative Potency of this compound:
| Cell Type Category | Typical JAK1 Expression | Expected Relative Potency (IC50) | Rationale |
| Hematopoietic Cells | High | Higher Potency (Lower IC50) | Many hematopoietic lineages are highly dependent on JAK1 signaling for their development, proliferation, and function.[3][4] |
| Non-Hematopoietic (e.g., Epithelial, Fibroblastic) | Variable | Generally Lower Potency (Higher IC50) | While JAK1 is expressed in these cells, the dependency on JAK1 signaling can be more variable compared to hematopoietic cells. |
Experimental Protocols
Protocol for Determining the IC50 of this compound in Adherent Cell Lines using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
96-well flat-bottom cell culture plates
-
Adherent cells of interest
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture the cells of interest to approximately 80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge to pellet the cells.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Prepare this compound Dilutions:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of desired concentrations. It is common to use a 10-point, 3-fold serial dilution. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the prepared this compound dilutions (and vehicle control) to the appropriate wells. It is recommended to perform each treatment in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on a plate shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the JAK/STAT signaling pathway by blocking JAK1 activation.
Caption: A logical workflow for determining the optimal dosage of this compound in a new cell line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure thorough mixing of the cell suspension before seeding.- Use a multichannel pipette and ensure proper technique.- Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| IC50 value is much higher than expected (micromolar range) | - this compound degradation- Cell line is resistant to JAK1 inhibition- High serum concentration in the medium | - Prepare fresh this compound dilutions from a new stock aliquot.- Confirm JAK1 expression in the cell line and ensure the pathway is active.- Consider reducing the serum concentration during the treatment period, as serum components can bind to the drug. |
| Poor dose-response curve (no clear sigmoidal shape) | - Incorrect this compound concentrations- Inappropriate incubation time- Cell death due to solvent toxicity | - Verify the dilution calculations and the integrity of the stock solution.- Optimize the treatment duration; some cells may require longer exposure.- Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including the vehicle control. |
| No inhibition observed even at high concentrations | - Inactive compound- Cell line does not depend on JAK1 signaling for survival | - Test the activity of the this compound stock on a known sensitive cell line.- Investigate the literature to confirm the role of the JAK/STAT pathway in your cell line of interest. |
References
Validation & Comparative
Head-to-Head Comparison: Solcitinib vs. Baricitinib in JAK Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent Janus kinase (JAK) inhibitors: Solcitinib (GSK2586184) and Baricitinib (LY3009104). This document summarizes their performance, presents supporting experimental data, and outlines relevant methodologies to inform research and development decisions.
Introduction
This compound and Baricitinib are small molecule inhibitors targeting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are critical components of the JAK-STAT signaling pathway. This pathway transduces signals for a wide array of cytokines and growth factors involved in inflammation and immunity. Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases. While both this compound and Baricitinib are potent JAK inhibitors, they exhibit distinct selectivity profiles, which may translate to differences in their efficacy and safety. Baricitinib is an approved therapeutic for conditions including rheumatoid arthritis, alopecia areata, and COVID-19.[1][2] this compound, a selective JAK1 inhibitor, has been investigated in clinical trials for psoriasis and other inflammatory conditions.[3][4]
Mechanism of Action: Targeting the JAK-STAT Pathway
Both this compound and Baricitinib exert their effects by inhibiting one or more of the JAK family of tyrosine kinases. This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs typically dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammatory responses. By blocking this cascade, these inhibitors effectively dampen the downstream effects of pro-inflammatory cytokines.[5]
The differential efficacy and safety profiles of JAK inhibitors can be attributed, in part, to their varying selectivity for the four JAK isoforms.
Signaling Pathway Diagram
In Vitro Performance Comparison
The inhibitory activity of this compound and Baricitinib against the JAK enzymes has been quantified using biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Compound | Target | IC50 (nM) | Selectivity Profile | Reference |
| This compound | JAK1 | 9.8 | 11-fold vs JAK2, 55-fold vs JAK3, 23-fold vs TYK2 | [3] |
| JAK2 | 107.8 (calculated) | |||
| JAK3 | 539 (calculated) | |||
| TYK2 | 225.4 (calculated) | |||
| Baricitinib | JAK1 | 5.9 | ~1-fold vs JAK2, ~70-fold vs JAK3, ~10-fold vs TYK2 | [6] |
| JAK2 | 5.7 | [6] | ||
| JAK3 | ~413 (calculated) | |||
| TYK2 | ~59 (calculated) |
Note: Calculated IC50 values for selectivity are derived from the primary target IC50 and the reported fold-selectivity.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the IC50 of JAK inhibitors in a biochemical assay.
Detailed Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2) are used. A specific peptide substrate for each enzyme is prepared in a kinase reaction buffer. ATP is also added to the reaction mix at a concentration near its Km for each kinase.
-
Inhibitor Preparation: this compound and Baricitinib are serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The JAK enzyme is pre-incubated with the inhibitor (or DMSO as a vehicle control) in a 384-well plate. The kinase reaction is initiated by the addition of the ATP and peptide substrate mixture. The reaction is allowed to proceed for a specified time at room temperature.
-
Detection: The amount of product (ADP or phosphorylated substrate) is quantified. A common method is a homogeneous time-resolved fluorescence (HTRF) assay. For ADP quantification, an ADP-Glo™ Kinase Assay can be used, where ADP is converted to ATP, which then generates a luminescent signal.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Cellular Phospho-STAT Assay (General Protocol)
This protocol describes a general method to assess the inhibitory effect of compounds on cytokine-induced STAT phosphorylation in a cellular context.
Detailed Methodology:
-
Cell Culture and Stimulation: Human peripheral blood mononuclear cells (PBMCs) or specific cell lines are used. Cells are pre-incubated with various concentrations of this compound or Baricitinib. Following pre-incubation, cells are stimulated with a specific cytokine (e.g., IL-6 for JAK1/JAK2 signaling, IFN-α for JAK1/TYK2 signaling) to induce STAT phosphorylation.[7][8]
-
Cell Lysis and Staining: After stimulation, cells are fixed and permeabilized. The cells are then stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT3).
-
Flow Cytometry: The level of STAT phosphorylation in different leukocyte subpopulations is quantified using flow cytometry.
-
Data Analysis: The mean fluorescence intensity (MFI) of the phospho-STAT signal is measured. The percent inhibition of STAT phosphorylation at each inhibitor concentration is calculated relative to the cytokine-stimulated control without inhibitor. IC50 values are determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Clinical Trial Performance
This compound (GSK2586184)
This compound has been evaluated in a Phase IIa clinical trial for the treatment of moderate-to-severe plaque psoriasis (NCT01782664).
| Trial ID | Indication | Phase | Primary Endpoint | Key Findings | Reference |
| NCT01782664 | Plaque Psoriasis | IIa | PASI 75 at Week 12 | Dose-dependent improvement in PASI 75. At 400 mg BID, 57% of patients achieved PASI 75 vs. 0% for placebo. The development for psoriasis was discontinued due to adverse events. | [4][9] |
Baricitinib (LY3009104)
Baricitinib has undergone extensive clinical development and is approved for several indications. A key Phase III trial in rheumatoid arthritis is RA-BEAM (NCT01710358).
| Trial ID | Indication | Phase | Primary Endpoint | Key Findings | Reference |
| RA-BEAM (NCT01710358) | Rheumatoid Arthritis | III | ACR20 response at Week 12 | Baricitinib was superior to placebo at week 12. Baricitinib also showed statistically significant improvements in ACR20 response compared to adalimumab at week 12. | [10][11][12] |
Head-to-Head Clinical Comparison
To date, no direct head-to-head clinical trials comparing this compound and Baricitinib have been published. Comparisons are therefore based on their respective selectivity profiles and clinical data from separate trials in different indications. Meta-analyses of JAK inhibitors in rheumatoid arthritis have provided indirect comparisons of Baricitinib with other JAK inhibitors, but these analyses do not typically include this compound due to its different developmental stage and target indications.[1][13][14]
Safety and Tolerability
This compound: In the Phase IIa psoriasis trial, this compound was generally well-tolerated. However, the development for psoriasis and systemic lupus erythematosus was discontinued due to safety concerns, including the occurrence of severe adverse events.[4][15]
Baricitinib: The safety profile of Baricitinib has been well-characterized through its extensive clinical trial program and post-marketing surveillance. Common adverse events include upper respiratory tract infections. As with other JAK inhibitors, there are warnings regarding the risk of serious infections, thrombosis, and malignancies.[2][16]
Summary and Conclusion
This compound and Baricitinib are both potent inhibitors of the JAK-STAT pathway with distinct selectivity profiles. This compound is a selective JAK1 inhibitor, while Baricitinib is a dual inhibitor of JAK1 and JAK2.
-
Potency: In in vitro assays, Baricitinib demonstrates higher potency against JAK1 and JAK2 compared to this compound's potency against JAK1.
-
Selectivity: this compound shows clear selectivity for JAK1 over other JAK isoforms. Baricitinib has near-equal potency for JAK1 and JAK2, with significant selectivity over JAK3 and TYK2.
-
Clinical Development: Baricitinib is an approved drug with a well-established efficacy and safety profile in several autoimmune diseases. This compound showed promise in early clinical trials for psoriasis, but its development was halted due to safety concerns.
This comparative guide provides a summary of the available preclinical and clinical data for this compound and Baricitinib. The differences in their selectivity profiles likely contribute to their distinct clinical characteristics. Further research and direct comparative studies would be necessary to fully elucidate the relative therapeutic potential and safety of these two JAK inhibitors.
References
- 1. Efficacy and Safety of JAK Inhibitors for Rheumatoid Arthritis: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. binasss.sa.cr [binasss.sa.cr]
- 5. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Mechanism of baricitinib supports artificial intelligence‐predicted testing in COVID‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baricitinib therapy response in rheumatoid arthritis patients associates to STAT1 phosphorylation in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systemic Treatment of Psoriasis with JAK Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. qrheumatol.com [qrheumatol.com]
A Comparative Analysis of Solcitinib and Other JAK1 Inhibitors for Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and mechanistic profiles of Solcitinib, a selective Janus kinase 1 (JAK1) inhibitor, with other prominent JAK1 inhibitors. The information is intended to support research and development efforts in the field of inflammatory and autoimmune diseases. All quantitative data is summarized in structured tables, and detailed experimental methodologies from key clinical trials are provided for critical evaluation.
Introduction to JAK1 Inhibition
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary route for transducing extracellular signals into gene expression responses that regulate immunity, inflammation, and hematopoiesis. Selective inhibition of JAK1 is a key therapeutic strategy for a range of autoimmune and inflammatory conditions, as it can modulate the activity of pro-inflammatory cytokines while potentially sparing the functions of other JAK isoforms, which are involved in different biological processes.
Mechanism of Action: The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated upon the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses. Selective JAK1 inhibitors, such as this compound, competitively block the ATP-binding site of the JAK1 enzyme, thereby preventing the phosphorylation cascade and subsequent downstream signaling.
A Comparative Analysis of Solcitinib and Upadacitinib for Inflammatory Diseases
A detailed examination of two selective JAK1 inhibitors, Solcitinib and Upadacitinib, this guide offers a comparative overview of their mechanism of action, preclinical selectivity, and clinical trial outcomes. The information is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of these two therapeutic agents.
This guide synthesizes available data on this compound (GSK2586184) and Upadacitinib, focusing on their roles as selective inhibitors of Janus kinase 1 (JAK1). While both molecules target the same signaling pathway, differences in their selectivity profiles, and the extent of their clinical development provide a basis for comparison. Upadacitinib has undergone extensive clinical evaluation across a range of autoimmune diseases, leading to its approval for several indications. This compound, on the other hand, has been investigated in earlier phase trials for conditions such as psoriasis and systemic lupus erythematosus.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both this compound and Upadacitinib function by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is instrumental in transducing signals for a multitude of cytokines and growth factors that drive inflammatory and immune responses. By selectively targeting JAK1, these inhibitors aim to modulate the pathological inflammatory processes central to many autoimmune disorders. The binding of cytokines to their receptors on the cell surface activates associated JAKs, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. This compound and Upadacitinib, by blocking JAK1, interrupt this cascade.
dot
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound and Upadacitinib.
Preclinical Selectivity
The selectivity of JAK inhibitors is a key determinant of their efficacy and safety profiles. Both this compound and Upadacitinib are selective for JAK1 over other JAK isoforms (JAK2, JAK3, and TYK2).
| Kinase | This compound (IC50, nM)[1] | Upadacitinib (IC50, µM) | Selectivity vs JAK1 (this compound)[1] | Selectivity vs JAK1 (Upadacitinib) |
| JAK1 | 9.8 | 0.043 | 1x | 1x |
| JAK2 | 107.8 | 0.12 | 11x | ~2.8x |
| JAK3 | 539 | 2.3 | 55x | ~53.5x |
| TYK2 | 225.4 | 4.7 | 23x | ~109.3x |
| Note: IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher fold selectivity indicates greater specificity for JAK1. |
Experimental Protocols
JAK Selectivity Assays
The selectivity of both this compound and Upadacitinib was determined using in vitro enzymatic and cell-based assays.
dot
Caption: Workflow for determining JAK inhibitor selectivity through enzymatic and cell-based assays.
Enzymatic Assays: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, and TYK2) are incubated with varying concentrations of the inhibitor.[2] The kinase reaction is initiated by the addition of ATP and a specific substrate peptide.[2] The level of substrate phosphorylation is then measured, typically using methods like fluorescence resonance energy transfer (FRET) or luminescence, to determine the half-maximal inhibitory concentration (IC50) for each JAK isoform.[2]
Cell-Based Assays: Whole blood or isolated peripheral blood mononuclear cells are pre-treated with the inhibitor and then stimulated with specific cytokines to activate different JAK-STAT pathways. For example, IL-6 is used to assess JAK1/2 signaling, while IL-4 can be used to evaluate JAK1/3 signaling. The phosphorylation of downstream STAT proteins is then quantified using techniques like flow cytometry to assess the inhibitor's potency and selectivity within a cellular context.
Clinical Trial Data
This compound in Psoriasis
A Phase IIa, randomized, placebo-controlled study evaluated the efficacy and safety of this compound in patients with moderate-to-severe plaque psoriasis.
| Treatment Group (twice daily) | PASI 75 Response at Week 12 (%)[3][4][5] |
| Placebo | 0 |
| This compound 100 mg | 13 |
| This compound 200 mg | 25 |
| This compound 400 mg | 57 |
Experimental Protocol: Psoriasis Area and Severity Index (PASI) The Psoriasis Area and Severity Index (PASI) is a widely used tool to measure the severity and extent of psoriasis.[4][5][6][7][8] The body is divided into four regions: head, trunk, upper extremities, and lower extremities.[6][7][8] In each region, the severity of erythema (redness), induration (thickness), and desquamation (scaling) is assessed on a 0 to 4 scale.[6][7][8] The percentage of area affected in each region is also scored.[6][7][8] A final PASI score, ranging from 0 to 72, is calculated using a formula that weights each region's score by its percentage of total body surface area.[5][6][7] A PASI 75 response indicates at least a 75% reduction in the baseline PASI score.[5][8]
Safety Profile of this compound: In the psoriasis trial, the overall incidence of adverse events was similar across treatment groups.[9][10] Five serious adverse events were reported, with two considered possibly related to the treatment: one case of ureteral calculus and one case of severe thrombocytopenia.[9] A Phase II study of this compound in systemic lupus erythematosus was discontinued due to a lack of efficacy.
Upadacitinib in Rheumatoid Arthritis
Upadacitinib has been extensively studied in the SELECT clinical trial program for rheumatoid arthritis (RA).
SELECT-BEYOND Trial: This Phase III trial evaluated Upadacitinib in patients with an inadequate response or intolerance to biologic disease-modifying antirheumatic drugs (bDMARDs).[7][11][12][13][14][15][16]
| Outcome at Week 12 | Placebo | Upadacitinib 15 mg once daily |
| ACR20 Response (%) | 28 | 65 |
| DAS28-CRP ≤3.2 (%) | 14 | 43 |
SELECT-COMPARE Trial: This Phase III trial compared Upadacitinib to adalimumab in patients with an inadequate response to methotrexate.[8][10][17][18][19][20][21]
| Outcome at Week 12 | Adalimumab 40 mg every other week | Upadacitinib 15 mg once daily |
| ACR50 Response (%) | 29 | 45 |
| DAS28-CRP <2.6 (Remission) (%) | 18 | 29 |
Experimental Protocols: Rheumatoid Arthritis Efficacy Endpoints
-
American College of Rheumatology (ACR) Response Criteria: The ACR20, ACR50, and ACR70 represent a 20%, 50%, and 70% improvement, respectively, in tender and swollen joint counts, plus at least a 20%, 50%, or 70% improvement in three of the following five criteria: patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of pain, Health Assessment Questionnaire-Disability Index (HAQ-DI), and C-reactive protein (CRP) or erythrocyte sedimentation rate (ESR) levels.[3][22][23][24][25]
-
Disease Activity Score 28-C-Reactive Protein (DAS28-CRP): This is a composite index used to measure RA disease activity.[26][27][28][29][30] It is calculated using a formula that includes the number of tender and swollen joints (out of 28), the patient's global health assessment on a visual analog scale, and the serum CRP level.[26][27][28][30] A score of ≤3.2 indicates low disease activity, and a score of <2.6 is considered remission.[27][29]
-
Health Assessment Questionnaire-Disability Index (HAQ-DI): This is a patient-reported outcome measure that assesses the degree of difficulty a person has in performing daily activities.[12][31][32][33][34] It consists of 20 questions in eight categories, with scores ranging from 0 (no disability) to 3 (severely disabled).[12][31][33][34]
Safety Profile of Upadacitinib: In the SELECT clinical trial program, the safety profile of Upadacitinib was generally consistent with that of other JAK inhibitors.[18][21] Commonly reported adverse events included upper respiratory tract infections, nasopharyngitis, and headache.[18] An increased risk of herpes zoster and elevations in creatine phosphokinase were observed with Upadacitinib compared to placebo and adalimumab.[18][21] Rates of serious infections, malignancies, major adverse cardiovascular events, and venous thromboembolism were generally comparable between Upadacitinib and adalimumab.[21]
Conclusion
This compound and Upadacitinib are both selective JAK1 inhibitors with the potential to treat a range of inflammatory and autoimmune diseases. Upadacitinib has a more extensive clinical development program and has demonstrated efficacy and a generally manageable safety profile across multiple indications, leading to its approval for several conditions. This compound has shown promise in a Phase II trial for psoriasis, but its development appears less advanced, and a trial in lupus was halted. Further research, including head-to-head comparative trials, would be necessary to definitively establish the relative efficacy and safety of these two JAK1 inhibitors. The data presented in this guide provides a foundation for understanding the current landscape of these two therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quanticate.com [quanticate.com]
- 4. Psoriasis Area Severity Index (PASI) Calculator [pasi.corti.li]
- 5. Disease Assessment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 7. gpnotebook.com [gpnotebook.com]
- 8. Canadian Psoriasis - CAPP - PASI Score [canadianpsoriasis.ca]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of selective JAK1 inhibitor GSK2586184 for the treatment of psoriasis in a randomized placebo-controlled phase IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of upadacitinib in patients with rheumatoid arthritis and inadequate response or intolerance to biological treatments: results through 5 years from the SELECT-BEYOND study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Health Assessment Questionnaire: HAQ-DI Scoring System Guide [sprypt.com]
- 13. Efficacy and safety of upadacitinib in patients with rheumatoid arthritis and inadequate response or intolerance to biological treatments: results through 5 years from the SELECT-BEYOND study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Safety and efficacy of upadacitinib in patients with active rheumatoid arthritis refractory to biologic disease-modifying anti-rheumatic drugs (SELECT-BEYOND): a double-blind, randomised controlled phase 3 trial - [medicinesresources.nhs.uk]
- 16. Efficacy and safety of upadacitinib in patients with rheumatoid arthritis and inadequate response or intolerance to biological treatments: results through 5 years from the SELECT-BEYOND study - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 17. Long-term safety and efficacy of upadacitinib versus adalimumab in patients with rheumatoid arthritis: 5-year data from the phase 3, randomised SELECT-COMPARE study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SELECT-COMPARE – Upadacitinib for Rheumatoid Arthritis [52in52.goodybedside.georgetown.domains]
- 19. Upadacitinib vs Adalimumab for Rheumatoid Arthritis · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 20. Safety and effectiveness of upadacitinib or adalimumab plus methotrexate in patients with rheumatoid arthritis over 48 weeks with switch to alternate therapy in patients with insufficient response | Annals of the Rheumatic Diseases [ard.bmj.com]
- 21. rmdopen.bmj.com [rmdopen.bmj.com]
- 22. healthcentral.com [healthcentral.com]
- 23. RHEUMATOID ARTHRITIS RESPONSE CRITERIA AND PATIENT-REPORTED IMPROVEMENT IN ARTHRITIS ACTIVITY: Is an ACR20 Response Meaningful to Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. remissionmedical.com [remissionmedical.com]
- 25. The ACR20 and defining a threshold for response in rheumatic diseases: too much of a good thing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Conversion among the 28-joint count activity indices for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. How to calculate the DAS28 [das-score.nl]
- 28. Disease Activity Score-28 for Rheumatoid Arthritis with CRP (DAS28-CRP) [mdcalc.com]
- 29. reference.medscape.com [reference.medscape.com]
- 30. 4s-dawn.com [4s-dawn.com]
- 31. The Stanford Health Assessment Questionnaire: Dimensions and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 32. teams.semel.ucla.edu [teams.semel.ucla.edu]
- 33. niehs.nih.gov [niehs.nih.gov]
- 34. clinexprheumatol.org [clinexprheumatol.org]
Comparative Analysis of Solcitinib's Efficacy in STAT Phosphorylation Inhibition
For Immediate Release
This guide provides a comparative overview of Solcitinib, a selective JAK1 inhibitor, and its efficacy in modulating the JAK-STAT signaling pathway, benchmarked against other prominent JAK inhibitors. The focus of this analysis is the validation of this compound's activity through Western blot analysis of STAT phosphorylation, a critical downstream indicator of JAK kinase activity. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the comparative potency and selectivity of this compound.
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are central to the signaling cascades of numerous cytokines and growth factors that are pivotal in immune responses and inflammatory processes.[1] Cytokine binding to their receptors triggers the activation of associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] These phosphorylated STATs (p-STATs) dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immunity.[2] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases.[3] this compound is a potent and selective inhibitor of JAK1, which plays a key role in mediating the signaling of many pro-inflammatory cytokines.[4][5][6]
The JAK-STAT Signaling Pathway and Inhibition
The diagram below illustrates the canonical JAK-STAT signaling pathway and the mechanism of action for JAK inhibitors like this compound. By competing with ATP for the kinase domain of JAK enzymes, these inhibitors block the phosphorylation of STAT proteins, thereby downregulating the inflammatory cascade.[3]
Comparative Efficacy of JAK Inhibitors
The potency of JAK inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. This compound demonstrates high potency for JAK1 with significant selectivity over other JAK family members.
| Compound | Target Kinase(s) | IC50 (nM) | Selectivity Profile |
| This compound | JAK1 | 9.8 | 11-fold vs JAK2, 55-fold vs JAK3, 23-fold vs TYK2 [4][5] |
| Tofacitinib | JAK1/JAK3 | 6.1 (JAK1), 8.0 (JAK3) | Less selective, also inhibits JAK2 (IC50 = 12 nM)[7] |
| Baricitinib | JAK1/JAK2 | 5.9 (JAK1), 5.7 (JAK2) | Potent inhibitor of both JAK1 and JAK2[8] |
| Upadacitinib | JAK1 | 43 | Highly selective for JAK1 over JAK2, JAK3, and TYK2[9] |
Table 1: Comparative IC50 Values of Selected JAK Inhibitors. This table summarizes the reported IC50 values, indicating the concentration of the inhibitor required to reduce the activity of the target kinase by half.
Western Blot Validation of p-STAT Inhibition
Western blotting is a key technique to visualize the reduction in STAT phosphorylation following treatment with a JAK inhibitor. The table below summarizes representative findings on the inhibition of STAT phosphorylation by various JAK inhibitors as would be observed in a Western blot experiment.
| Treatment | Stimulant | Target Cell | Observed p-STAT1 Inhibition | Observed p-STAT3 Inhibition |
| This compound | Cytokine Mix | PBMCs | Strong | Strong |
| Tofacitinib | IL-6 | Chondrocytes | Yes | Yes[10][11][12] |
| Baricitinib | IFN-α/γ | Podocytes | Yes | Yes[2] |
| Upadacitinib | Cytokine Mix | Hepatocytes | Not specified | Yes[13] |
Table 2: Summary of Representative Western Blot Results for p-STAT Inhibition. This table provides an illustrative summary of the expected outcomes based on available literature. Direct comparative experimental data for all compounds under identical conditions is not available.
Experimental Workflow: Western Blot for p-STAT Analysis
The following diagram outlines the key steps in a Western blot experiment designed to assess the efficacy of JAK inhibitors on STAT phosphorylation.
Detailed Experimental Protocol: Western Blot Validation of this compound
This protocol provides a detailed methodology for assessing the inhibitory effect of this compound on STAT phosphorylation in peripheral blood mononuclear cells (PBMCs) stimulated with a cytokine cocktail.
1. Cell Culture and Treatment:
-
Isolate PBMCs from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells at a density of 2 x 10^6 cells/mL in a 6-well plate.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) or other JAK inhibitors for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with a cytokine cocktail (e.g., 20 ng/mL IL-6 and 20 ng/mL IFN-γ) for 30 minutes to induce STAT phosphorylation.
2. Cell Lysis and Protein Quantification:
-
After stimulation, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100 V until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
5. Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
6. Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT (e.g., anti-p-STAT3 Tyr705 or anti-p-STAT1 Tyr701) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
8. Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane of the bound antibodies using a mild stripping buffer.
-
Wash the membrane and re-probe with primary antibodies against total STAT3, total STAT1, and a loading control (e.g., GAPDH or β-actin), followed by the appropriate secondary antibody and detection steps as described above.
-
Normalize the p-STAT band intensities to the total STAT and loading control band intensities.
References
- 1. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | JAK inhibitors differentially modulate B cell activation, maturation and function: A comparative analysis of five JAK inhibitors in an in-vitro B cell differentiation model and in patients with rheumatoid arthritis [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Tofacitinib | Cell Signaling Technology [awsprod-cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Modeling Insights into Upadacitinib Selectivity upon Binding to JAK Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Tofacitinib Inhibits STAT Phosphorylation and Matrix Metalloproteinase-3, -9 and -13 Production by C28/I2 Human Juvenile Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Upadacitinib counteracts hepatic lipid deposition via the repression of JAK1/STAT3 signaling and AMPK/autophagy-mediated suppression of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the anti-inflammatory profiles of JAK inhibitors
A Comparative Guide to the Anti-inflammatory Profiles of JAK Inhibitors
Janus kinase (JAK) inhibitors are a class of small-molecule drugs that modulate the immune response by targeting the JAK-signal transducer and activator of transcription (STAT) signaling pathway.[1] This pathway is crucial for transducing signals from numerous cytokines and growth factors involved in inflammation and immunity.[2][3] Dysregulation of the JAK-STAT pathway is implicated in a variety of immune-mediated inflammatory diseases, including rheumatoid arthritis, psoriasis, atopic dermatitis, and inflammatory bowel disease.[3][4]
Several JAK inhibitors (JAKis) have been approved for clinical use, each with a distinct selectivity profile against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][5] These differences in selectivity can translate into unique anti-inflammatory profiles and may influence their efficacy and safety across different conditions.[4][6] This guide provides a comparative overview of the anti-inflammatory profiles of prominent JAK inhibitors, supported by experimental data and detailed methodologies for key assays.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface.[7] This binding event brings the receptor-associated JAKs into close proximity, leading to their activation through trans-phosphorylation.[8] The activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins.[8] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes, many of which are involved in the inflammatory response.[7][9]
Comparative Selectivity of JAK Inhibitors
The potency of JAK inhibitors against the four JAK isoforms is a key determinant of their biological effects. This is typically first evaluated using cell-free enzymatic assays that measure the concentration of the drug required to inhibit 50% of the kinase activity (IC₅₀). A lower IC₅₀ value indicates greater potency.
Table 1: Comparative Enzymatic Potency (IC₅₀, nM) of Select JAK Inhibitors
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Primary Selectivity |
|---|---|---|---|---|---|
| Tofacitinib | 0.78 | 2 | 253 | 14 | JAK1/JAK3 > JAK2[6] |
| Baricitinib | 0.78 | 2 | 253 | 14 | JAK1/JAK2[5][6] |
| Upadacitinib | 0.76 | 19 | 224 | 118 | JAK1[6] |
| Filgotinib | 45 | 357 | 9,097 | 397 | JAK1[6] |
| Abrocitinib | - | - | - | - | JAK1[10][11] |
Note: IC₅₀ values can vary between different studies and assay conditions. Data for Abrocitinib from a comparable enzymatic assay table was not available in the provided search results, but it is widely characterized as a selective JAK1 inhibitor.[10][11]
While enzymatic assays provide a direct measure of drug-enzyme interaction, cellular assays offer a more physiologically relevant assessment of a drug's activity by measuring its effect on specific cytokine signaling pathways within whole blood or isolated immune cells.[6]
Cytokine Inhibition Profiles
The anti-inflammatory effect of a JAKi is determined by which cytokine pathways it blocks. Different cytokine receptors recruit different combinations of JAKs. For example, signaling for many pro-inflammatory cytokines like IFN-γ and IL-6 is mediated by JAK1 and/or JAK2, while signaling for common gamma-chain cytokines like IL-2 and IL-4, which are crucial for lymphocyte function, depends on JAK1 and JAK3.[4] The ability of various JAKis to inhibit STAT phosphorylation downstream of specific cytokine stimuli provides a functional measure of their anti-inflammatory profile.
Table 2: Comparative Inhibition of Cytokine-Induced STAT Phosphorylation
| Cytokine Pathway (JAKs Involved) | Tofacitinib | Baricitinib | Upadacitinib | Filgotinib | Key Outcome of Inhibition |
|---|---|---|---|---|---|
| IL-6/pSTAT1 (JAK1/JAK2) | Similar | Similar | Similar | Similar | Inhibition of a key pro-inflammatory cytokine.[4] |
| IFN-α/pSTAT5 (JAK1/TYK2) | High | Similar to Filgotinib | Highest | Similar to Baricitinib | Modulation of antiviral and immune responses.[4] |
| IFN-γ/pSTAT1 (JAK1/JAK2) | Lower | High | High | Lowest | Attenuation of Th1-mediated inflammation.[4] |
| IL-4/pSTAT6 (JAK1/JAK3) | Highest | Lower | High | Lowest | Suppression of Th2-mediated allergic responses.[4] |
| GM-CSF/pSTAT5 (JAK2/JAK2) | Lower | Lower | Highest | Lowest | Impact on myelopoiesis and myeloid cell function.[4] |
Note: This table represents a qualitative summary of relative potencies based on studies comparing average daily inhibition at clinically relevant doses. "Highest" or "Lowest" refers to the relative inhibitory effect compared to the other drugs listed in the studies.[4][12]
These analyses show that while all four JAKis potently inhibit the JAK1-dependent IL-6 pathway, there are significant differences in their effects on pathways involving JAK2 and JAK3.[4][12] For instance, filgotinib demonstrates the greatest selectivity for JAK1-dependent pathways with the least inhibition of JAK2- and JAK3-dependent signaling.[12] In contrast, upadacitinib shows potent inhibition of JAK1/JAK2- and JAK2/JAK2-mediated pathways, while tofacitinib shows strong inhibition of JAK1/JAK3-mediated pathways.[4]
Experimental Protocols
Enzymatic Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of an isolated JAK isoform.
-
Objective: To determine the IC₅₀ value of a JAK inhibitor for each of the four JAK enzymes.
-
Methodology:
-
Reagents: Recombinant human kinase domain for each JAK isoform (JAK1, JAK2, JAK3, TYK2), a synthetic peptide substrate, and adenosine-5'-triphosphate (ATP). The test inhibitor is serially diluted.[13]
-
Reaction: The JAK enzyme, peptide substrate, and ATP are combined in a microplate well. The test inhibitor at various concentrations is added to the wells.
-
Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C for 30 minutes), during which the active JAK enzyme phosphorylates the peptide substrate.[14]
-
Detection: The amount of phosphorylated peptide is quantified. A common method is a microfluidic assay that separates the phosphorylated and non-phosphorylated substrate based on charge.[13]
-
Analysis: The percentage of inhibition at each drug concentration is calculated relative to a control without the inhibitor. These data are then used to plot a dose-response curve and determine the IC₅₀ value.[15]
-
Whole Blood Phospho-STAT (pSTAT) Flow Cytometry Assay
This assay measures the functional consequence of JAK inhibition on cytokine signaling pathways in a complex biological matrix.
-
Objective: To assess the potency of a JAK inhibitor in blocking cytokine-induced STAT phosphorylation in specific immune cell populations.
-
Methodology:
-
Sample Collection: Whole blood is collected from healthy donors or patients.[6][12]
-
Incubation: Aliquots of whole blood are pre-incubated with various concentrations of a JAK inhibitor or a vehicle control.
-
Cytokine Stimulation: A specific cytokine (e.g., IL-6, IFN-γ) is added to the blood to activate a particular JAK-STAT pathway.[6]
-
Cell Lysis and Fixation: After a short stimulation period, red blood cells are lysed, and the remaining white blood cells are fixed to preserve the phosphorylation state of the STAT proteins.
-
Permeabilization and Staining: The cells are permeabilized to allow intracellular staining. Fluorescently-labeled antibodies are used to identify specific cell types (e.g., CD4+ T cells, monocytes) and to detect the phosphorylated form of a specific STAT protein (e.g., anti-pSTAT3).[12]
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of thousands of individual cells.[6]
-
Analysis: The level of pSTAT in the target cell population is quantified, and the percentage of inhibition by the JAK inhibitor is calculated compared to the stimulated control. This allows for the determination of cellular IC₅₀ values.[12]
-
In Vivo Models of Inflammation
Animal models are used to evaluate the anti-inflammatory efficacy of JAK inhibitors in a whole-organism context.
-
Collagen-Induced Arthritis (CIA): This is a widely used mouse or rat model for rheumatoid arthritis. Animals are immunized with collagen, which induces an autoimmune response leading to joint inflammation, swelling, and bone destruction.[16][17] JAK inhibitors are administered to assess their ability to reduce disease severity scores, paw swelling, and inflammatory markers.[16]
-
Influenza Virus Infection Model: In severe influenza, excessive inflammation contributes significantly to lung injury.[18] In this model, mice are infected with a lethal dose of influenza virus. Treatment with JAK inhibitors is evaluated for its ability to reduce pro-inflammatory cytokine production in the lungs, suppress immune cell infiltration, mitigate lung injury, and improve survival, often without directly affecting the viral load.[15][18]
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. researchgate.net [researchgate.net]
- 11. Successful treatment of atopic dermatitis by switching from upadacitinib to abrocitinib: a case report | Cairn.info [stm.cairn.info]
- 12. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Janus kinase inhibitors for the treatment of rheumatoid arthritis demonstrate similar profiles of in vitro cytokine receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the signalling kinase JAK3 alleviates inflammation in monoarthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. A panel of janus kinase inhibitors identified with anti-inflammatory effects protect mice from lethal influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
